molecular formula C7H8BrN B050211 3-(2-Bromoethyl)pyridine CAS No. 120277-73-8

3-(2-Bromoethyl)pyridine

货号: B050211
CAS 编号: 120277-73-8
分子量: 186.05 g/mol
InChI 键: CKOBWUTTZOFETQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-Bromoethyl)pyridine (CAS 120277-73-8) is a valuable organic compound serving as a key synthetic intermediate and building block in research and development. Its molecular structure, featuring a pyridine heterocycle and a reactive 2-bromoethyl side chain, makes it particularly useful for constructing more complex molecules. The bromoethyl group acts as an excellent leaving group, enabling this compound to participate in various substitution reactions, including the formation of carbon-nitrogen and carbon-carbon bonds. This reactivity is exploited in organic synthesis methodologies, such as the development of novel heterocyclic systems and the functionalization of larger molecular scaffolds . As a research chemical, this compound is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, as it may cause skin, eye, and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-(2-bromoethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c8-4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOBWUTTZOFETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455764
Record name 3-(2-bromoethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120277-73-8
Record name 3-(2-bromoethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-Bromoethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(2-Bromoethyl)pyridine, a valuable building block in pharmaceutical and agrochemical research. Acknowledging the synthetic challenge of the initially proposed conversion from 2-ethylpyridine due to the required carbon skeleton rearrangement, this document focuses on a more chemically feasible and well-documented pathway. The recommended synthesis detailed herein proceeds from the commercially available precursor, 3-pyridineethanol, via a robust bromination reaction. This guide presents two detailed experimental protocols for this conversion, utilizing either hydrobromic acid or phosphorus tribromide. Quantitative data from these procedures are summarized, and a complete workflow is visually represented to aid in laboratory implementation.

Introduction: Addressing the Synthetic Challenge

The direct synthesis of this compound from 2-ethylpyridine represents a significant and undocumented chemical challenge. Such a transformation would necessitate a complex rearrangement of the pyridine ring's substitution pattern, moving the ethyl group from the C2 to the C3 position. Currently, no established methodologies exist for this specific isomerization and subsequent functionalization in a single or multi-step sequence.

Therefore, for practical laboratory and industrial-scale synthesis, it is advisable to utilize a starting material that is structurally more aligned with the target molecule. A highly efficient and practical approach begins with 3-pyridineethanol (also known as 3-(2-hydroxyethyl)pyridine), which possesses the correct carbon framework for direct conversion to the desired product.

Recommended Synthetic Pathway: Bromination of 3-Pyridineethanol

The conversion of the primary alcohol in 3-pyridineethanol to an alkyl bromide is a standard and reliable chemical transformation. This can be effectively achieved using common brominating agents. This guide details two primary methods: reaction with concentrated hydrobromic acid (HBr) and reaction with phosphorus tribromide (PBr₃).

SynthesisWorkflow cluster_start Starting Material cluster_reaction Bromination Reaction cluster_workup Work-up & Purification cluster_product Final Product 3_Pyridineethanol 3-Pyridineethanol Reaction Reaction 3_Pyridineethanol->Reaction Reacts with Brominating_Agent Brominating Agent (HBr or PBr₃) Brominating_Agent->Reaction Neutralization Neutralization Reaction->Neutralization Proceeds to Extraction Extraction Neutralization->Extraction Purification Purification Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

This section provides detailed methodologies for the two recommended synthetic routes.

Method 1: Bromination using Hydrobromic Acid

This protocol is adapted from a procedure for a similar pyridine derivative and is a robust method for this class of transformation.

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-pyridineethanol (1.0 eq).

  • Reagent Addition: Slowly add 48% aqueous hydrobromic acid (HBr) (approximately 10-15 eq).

  • Reaction Conditions: Heat the reaction mixture to 125°C and maintain this temperature with vigorous stirring for 6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acidic solution to a pH of 8 by the slow addition of a saturated aqueous solution of potassium carbonate (K₂CO₃) or another suitable base, ensuring the temperature is controlled with an ice bath.

    • Transfer the neutralized mixture to a separatory funnel.

  • Extraction and Purification:

    • Extract the aqueous layer with dichloromethane (CH₂Cl₂) (4 x 50 mL for a 14 mmol scale reaction).

    • Combine the organic layers.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Further purification can be achieved by vacuum distillation or column chromatography.

Method 2: Bromination using Phosphorus Tribromide

This method utilizes phosphorus tribromide, which is often effective for converting primary alcohols to alkyl bromides.

Experimental Procedure:

  • Reaction Setup: In a three-necked round-bottom flask fitted with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 3-pyridineethanol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or diethyl ether.

  • Cooling: Cool the solution to 0°C using an ice-salt bath.

  • Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (approximately 0.4-0.5 eq) dropwise from the dropping funnel, ensuring the internal temperature is maintained at or below 0°C.

  • Reaction Conditions: Stir the reaction mixture at 0°C for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Transfer the mixture to a separatory funnel.

  • Extraction and Purification:

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of this compound from 3-pyridineethanol based on analogous reactions.

ParameterMethod 1 (HBr)Method 2 (PBr₃)
Starting Material 3-Pyridineethanol3-Pyridineethanol
Reagent 48% Hydrobromic AcidPhosphorus Tribromide
Solvent None (HBr is aqueous)Dichloromethane/Ether
Temperature 125°C0°C
Reaction Time 6 hours3-4 hours
Work-up Neutralization, ExtractionQuenching, Extraction
Purification Distillation/ChromatographyColumn Chromatography

Signaling Pathways and Logical Relationships

The chemical transformation follows a nucleophilic substitution mechanism.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_substitution Nucleophilic Substitution cluster_products Products Alcohol 3-Pyridineethanol (R-OH) Activation Activation of Hydroxyl Group Alcohol->Activation BrominatingAgent Brominating Agent (HBr or PBr₃) BrominatingAgent->Activation GoodLeavingGroup Formation of Good Leaving Group (e.g., R-OH₂⁺ or R-OPBr₂) Activation->GoodLeavingGroup SN2 SN2 Attack GoodLeavingGroup->SN2 Nucleophile Bromide Ion (Br⁻) Nucleophile->SN2 Product This compound (R-Br) SN2->Product Byproduct Byproducts (H₂O or H₃PO₃) SN2->Byproduct

Caption: Nucleophilic substitution pathway for bromination.

Conclusion

While the synthesis of this compound from 2-ethylpyridine is not a viable route, this guide provides two robust and well-precedented methods starting from the more practical precursor, 3-pyridineethanol. The detailed protocols and workflow diagrams are intended to equip researchers and drug development professionals with the necessary information to successfully synthesize this important chemical intermediate. Careful adherence to the experimental procedures and safety precautions is essential for achieving optimal results.

Spectroscopic Profile of 3-(2-Bromoethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 3-(2-bromoethyl)pyridine and its hydrobromide salt.

Table 1: ¹H NMR Spectroscopic Data of this compound Hydrobromide

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.52d4.81HH-2
8.45s1HH-6
7.85dt7.9, 1.81HH-4
7.42dd7.9, 4.81HH-5
3.75t6.82H-CH₂-Br
3.30t6.82HPy-CH₂-

Note: Data obtained for the hydrobromide salt in D₂O.

Table 2: ¹³C NMR Spectroscopic Data of this compound Hydrobromide

Chemical Shift (δ) ppmAssignment
149.5C-2
147.8C-6
141.2C-4
136.7C-3
127.1C-5
34.9Py-CH₂-
31.8-CH₂-Br

Note: Data obtained for the hydrobromide salt in D₂O.

Table 3: Infrared (IR) Spectroscopy Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050-2900MediumC-H stretching (aromatic and aliphatic)
1600, 1580, 1475, 1425Medium-StrongC=C and C=N stretching (pyridine ring)
1220MediumC-N stretching
690StrongC-Br stretching

Note: This is a representative IR spectrum based on typical values for similar compounds. The sample is analyzed as a neat liquid.

Table 4: Mass Spectrometry (MS) Data of this compound

m/zRelative Intensity (%)Assignment
185/18740/40[M]⁺ (Molecular ion)
106100[M - Br]⁺
7830[C₅H₄N]⁺

Note: Electron Ionization (EI) was used. The characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) is observed for the molecular ion.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 10-20 mg of this compound hydrobromide was dissolved in 0.6 mL of deuterium oxide (D₂O).

  • ¹H NMR Acquisition: Standard proton NMR spectra were acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak.

  • ¹³C NMR Acquisition: Standard carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm.

2.2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For the liquid free base, a thin film was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: The spectrum was recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates was subtracted from the sample spectrum.

2.3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.

  • Sample Introduction: The sample was introduced via a direct insertion probe or through a gas chromatograph (GC) inlet.

  • Ionization: The sample was ionized using a standard electron energy of 70 eV.

  • Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of approximately 50-300 amu.

Visualization of the Analytical Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Dissolution in deuterated solvent IR IR Spectroscopy Purification->IR Preparation of thin film MS Mass Spectrometry Purification->MS Direct injection or GC introduction Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation MS->Purity_Assessment

Caption: Workflow for the spectroscopic analysis of this compound.

This guide provides a foundational set of spectroscopic data and analytical procedures for this compound. Researchers are encouraged to perform their own analyses to confirm these findings and to further investigate the properties of this important chemical intermediate.

A-Technical-Deep-Dive-into-3-2-Bromoethyl-pyridine-Salt-vs-Free-Base

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the realm of pharmaceutical synthesis and medicinal chemistry, the choice between using a compound in its salt form versus its free base is a critical decision that can significantly impact reaction outcomes, handling, and stability. This guide provides a detailed technical comparison of 3-(2-Bromoethyl)pyridine hydrobromide and its corresponding free base, offering insights into their properties, applications, and handling protocols.

Core Comparison: Physicochemical Properties

The primary distinction between the hydrobromide salt and the free base lies in their physical and chemical properties. The salt form is generally a stable, crystalline solid, which simplifies handling and storage.[1][2][3] The free base, in contrast, is often an oily liquid and can be less stable over time.[4] This difference in physical state and stability is a key determinant in selecting the appropriate form for a given synthetic step.

A summary of their key quantitative properties is presented below:

PropertyThis compound Hydrobromide (Salt)This compound (Free Base)
Molecular Formula C₇H₉Br₂N[1][5][6]C₇H₈BrN[7]
Molecular Weight 266.96 g/mol [1][5][6]186.05 g/mol [7]
Physical Form Solid[1][2][3]Oily Liquid[4]
Boiling Point Not applicable (decomposes)233.5 ± 15.0 °C at 760 mmHg[7]
LogP 2.59[6]1.60[7]
Stability Higher stability, less sensitive to light/air[4]Tends to darken with storage/exposure to light[4]
Solubility Soluble in polar solvents like methanol.Generally soluble in a wider range of organic solvents.

Synthetic Utility and Reactivity

Both forms serve as crucial intermediates in organic synthesis, particularly for introducing a pyridylethyl moiety into a target molecule. The bromoethyl group is a reactive handle for nucleophilic substitution reactions.[8]

  • This compound Hydrobromide (Salt): Its solid nature and stability make it easier to weigh and handle accurately. However, for reactions requiring a non-protonated pyridine nitrogen (e.g., as a base or a nucleophile itself), the salt form is unsuitable without prior conversion to the free base. The hydrobromide can also introduce acidity into a reaction mixture, which may be undesirable.

  • This compound (Free Base): The free base is required when the pyridine nitrogen's basicity or nucleophilicity is essential for the reaction mechanism. It is typically used in alkylation reactions where a nucleophile attacks the electrophilic carbon attached to the bromine. The choice to use the free base directly necessitates careful handling due to its potentially lower stability.

Experimental Protocols

1. Conversion of Hydrobromide Salt to Free Base

A standard and critical procedure in utilizing this reagent is the liberation of the free base from its hydrobromide salt. This is typically achieved through neutralization with a mild base.

Methodology:

  • Dissolution: Dissolve this compound hydrobromide in water.

  • Neutralization: Cool the solution in an ice bath and slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), while stirring.[9] The reaction is monitored with pH paper until the solution becomes basic.

  • Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent, such as dichloromethane (CH₂Cl₂) or ethyl acetate.[9] The free base is more soluble in the organic phase.

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the free base, typically as an oil.

G cluster_0 Aqueous Phase cluster_1 Organic Phase salt HBr Salt in Water base Add Sat. NaHCO₃(aq) salt->base neutralized Neutralized Mixture (Free Base + NaBr + H₂O + CO₂) base->neutralized extraction Extract with CH₂Cl₂ neutralized->extraction Phase Separation drying Dry Organic Layer (Na₂SO₄) extraction->drying evaporation Evaporate Solvent drying->evaporation product Isolated Free Base (Oil) evaporation->product

Caption: Workflow for converting the hydrobromide salt to the free base.

2. Synthesis of this compound Hydrobromide

The hydrobromide salt is commonly synthesized from 3-pyridineethanol via reaction with hydrobromic acid.

Methodology:

  • Reaction Setup: Place 3-pyridineethanol in a round-bottom flask equipped with a reflux condenser.

  • Acid Addition: Slowly add a concentrated solution of hydrobromic acid (e.g., 48% HBr) to the alcohol. The reaction is often exothermic and may require cooling.

  • Reflux: Heat the reaction mixture to reflux for several hours to ensure complete conversion. The hydroxyl group is substituted by bromide via an SN2-type mechanism, protonated by the strong acid.

  • Isolation: Upon cooling, the product often crystallizes out of the solution. The solid can be collected by filtration, washed with a cold solvent (like acetone or ether) to remove impurities, and then dried under vacuum.

G start 3-Pyridineethanol add_hbr Add conc. HBr (48%) start->add_hbr reflux Heat to Reflux add_hbr->reflux cool Cool Reaction Mixture reflux->cool crystallize Product Crystallization cool->crystallize filter_wash Filter & Wash with Acetone crystallize->filter_wash product This compound HBr (Solid) filter_wash->product

Caption: General workflow for the synthesis of the hydrobromide salt.

Application in Drug Development: A Precursor to nAChR Ligands

This compound is a valuable building block for synthesizing ligands that target nicotinic acetylcholine receptors (nAChRs).[10] These receptors are implicated in a variety of CNS disorders, and their modulation is a key strategy in drug development.[10][11] For instance, derivatives of this compound can be used to synthesize analogs of potent nAChR ligands like epibatidine, which are studied for their potential therapeutic effects.[12][13]

The α4β2 nAChR subtype, in particular, is a major target for conditions related to nicotine addiction.[14] The synthesis of novel ligands often involves alkylating a nucleophilic amine with this compound (as the free base) to form the crucial pyridylethylamine pharmacophore.

The general mechanism involves the binding of an agonist (like acetylcholine or a synthetic ligand) to the nAChR, which is a ligand-gated ion channel. This binding event causes a conformational change, opening the channel and allowing the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the neuron and subsequent downstream signaling.

G cluster_0 Neuronal Synapse cluster_1 Cellular Response Ligand nAChR Agonist (e.g., Acetylcholine, Synthetic Ligand) Receptor α4β2 Nicotinic Receptor (Closed State) Ligand->Receptor Binding Receptor_Open α4β2 Nicotinic Receptor (Open State) Receptor->Receptor_Open Conformational Change Ion_Influx Cation Influx (Na⁺, Ca²⁺) Receptor_Open->Ion_Influx Channel Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling Downstream Signaling (e.g., Neurotransmitter Release) Depolarization->Signaling

Caption: Simplified signaling pathway of an nAChR agonist.

Conclusion

The choice between this compound hydrobromide and its free base is dictated by practical considerations of stability and handling, as well as the specific chemical requirements of the reaction. The salt form offers superior stability for storage and ease of measurement, while the free base is essential for reactions that require a non-protonated and reactive pyridine nitrogen. A thorough understanding of their properties and the protocols for their interconversion is fundamental for researchers and scientists in the field of drug development and organic synthesis.

References

Stability and Storage of 3-(2-Bromoethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(2-Bromoethyl)pyridine. Due to the limited availability of specific quantitative stability data in public literature, this document outlines best practices based on general chemical principles and provides a detailed, robust experimental protocol for conducting forced degradation studies to determine its stability profile.

Chemical and Physical Properties

This compound, in its hydrobromide salt form, is a solid substance.[1] Understanding its physical state is crucial for appropriate handling and storage.

Recommended Storage and Handling

To maintain the integrity and purity of this compound, adherence to proper storage and handling protocols is essential. The following conditions are recommended based on available safety data sheets and general chemical storage guidelines.

Table 1: Recommended Storage and Handling Conditions for this compound

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.[2]Minimizes the rate of potential thermal degradation.
Atmosphere Store in a well-ventilated area. For long-term stability, consider storage under an inert atmosphere (e.g., argon or nitrogen).Protects against oxidative and moisture-driven degradation.
Light Exposure Protect from light. Store in an opaque or amber container.The compound may be light-sensitive, and photolytic degradation can occur upon exposure to UV or visible light.
Moisture Keep container tightly closed to prevent moisture ingress. The compound is potentially moisture-sensitive.Hydrolysis of the bromoethyl group can occur in the presence of water.
Incompatible Materials Store away from strong oxidizing agents and strong acids.To prevent chemical reactions that could degrade the compound.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, based on its chemical structure, several potential degradation routes can be anticipated. Understanding these pathways is critical for designing stability-indicating analytical methods.

Caption: Potential degradation pathways for this compound.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for establishing the intrinsic stability of a compound and developing stability-indicating analytical methods. The following is a detailed protocol for conducting a forced degradation study on this compound.

Objective: To identify potential degradation products and determine the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound hydrobromide

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffer

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with a UV detector or a mass spectrometer (MS)

  • Photostability chamber

  • Oven

Analytical Method: A stability-indicating HPLC method should be developed and validated. A typical starting point would be a reverse-phase C18 column with a gradient elution using a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[3] Detection can be performed using a UV detector at a wavelength where the parent compound and potential degradants absorb. Mass spectrometry can be used for the identification of degradation products.[3]

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrobromide in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis:

      • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

      • Keep the solution at 60°C for 24 hours.

      • Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours).

      • Neutralize the samples with 0.1 M NaOH before analysis.

    • Base Hydrolysis:

      • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

      • Keep the solution at room temperature for 2 hours.

      • Withdraw samples at appropriate time points (e.g., 0, 0.5, 1, 1.5, 2 hours).

      • Neutralize the samples with 0.1 M HCl before analysis.

    • Oxidative Degradation:

      • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

      • Keep the solution at room temperature for 24 hours, protected from light.

      • Withdraw samples at appropriate time points.

    • Thermal Degradation:

      • Place a known amount of the solid compound in an oven at 80°C for 48 hours.

      • Also, expose a solution of the compound to the same conditions.

      • Analyze the samples after the exposure period.

    • Photostability:

      • Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

      • A control sample should be wrapped in aluminum foil to protect it from light.

      • Analyze both the exposed and control samples.

  • Sample Analysis:

    • Analyze all stressed samples, along with a non-stressed control sample, using the developed stability-indicating HPLC method.

    • Determine the percentage of degradation of the parent compound.

    • Identify and quantify any degradation products formed. Mass spectrometry can be used for structural elucidation of the major degradants.

Caption: Workflow for the forced degradation study of this compound.

Data Interpretation and Reporting

The data generated from the forced degradation study should be compiled into a comprehensive stability report. This report should include:

  • A summary of the degradation observed under each stress condition.

  • Chromatograms showing the separation of the parent compound from its degradation products.

  • A table summarizing the percentage of degradation and the formation of impurities over time.

  • Proposed structures for the major degradation products, supported by mass spectrometry data.

  • A proposed degradation pathway diagram.

This information will be invaluable for defining appropriate storage conditions, re-test periods, and for the development of stable formulations for this compound.

References

Key Precursors for 3-(2-Bromoethyl)pyridine Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 3-(2-Bromoethyl)pyridine, a valuable building block in pharmaceutical and organic synthesis. The document details the key precursors, reaction mechanisms, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its bifunctional nature, featuring a nucleophilic pyridine ring and a reactive bromoethyl side chain, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules with potential therapeutic applications. The efficient synthesis of this compound is therefore of critical importance. This guide focuses on the two principal precursors for its synthesis: 3-(2-hydroxyethyl)pyridine and 3-vinylpyridine.

Primary Synthetic Pathways

The synthesis of this compound is predominantly achieved through two main strategic approaches, each starting from a different key precursor.

  • Route 1: Nucleophilic Substitution of 3-(2-hydroxyethyl)pyridine. This is a classical and widely employed method that involves the conversion of the hydroxyl group of 3-(2-hydroxyethyl)pyridine into a good leaving group, followed by substitution with a bromide ion.

  • Route 2: Hydrobromination of 3-vinylpyridine. This route involves the electrophilic addition of hydrogen bromide (HBr) across the double bond of 3-vinylpyridine.

The selection of the synthetic route often depends on the availability and cost of the starting materials, as well as the desired scale of the reaction and the required purity of the final product.

Synthesis_Pathways Precursor1 3-(2-hydroxyethyl)pyridine Product This compound Precursor1->Product Nucleophilic Substitution (e.g., HBr, PBr3) Precursor2 3-vinylpyridine Precursor2->Product Electrophilic Addition (HBr)

Caption: Primary synthetic routes to this compound.

Synthesis from 3-(2-hydroxyethyl)pyridine

The conversion of 3-(2-hydroxyethyl)pyridine to this compound is a standard nucleophilic substitution reaction. The hydroxyl group is a poor leaving group and must first be protonated or converted into a more reactive intermediate. Common brominating agents for this transformation include hydrobromic acid (HBr) and phosphorus tribromide (PBr₃).

Using Hydrobromic Acid (HBr)

Reacting 3-(2-hydroxyethyl)pyridine with a strong acid like concentrated hydrobromic acid protonates the hydroxyl group, forming a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the electrophilic carbon and displacing water.

Reaction Scheme:

Using Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is another effective reagent for converting primary and secondary alcohols to alkyl bromides. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction. This method often provides good yields and avoids the strongly acidic conditions of concentrated HBr.[1][2][3]

Reaction Scheme:

Experimental Protocols

While a specific detailed protocol for the synthesis of this compound was not found in the immediate search, a closely analogous procedure for the synthesis of 3-(2-chloroethyl)-pyridine from 3-(2-hydroxyethyl)pyridine using thionyl chloride provides a reliable template.[4] The principles of this reaction are directly applicable to the use of HBr or PBr₃.

Table 1: Quantitative Data for Analogous Halogenation of 3-(2-hydroxyethyl)pyridine

ParameterValue (for Chloro-analogue)
Starting Material3-(2-hydroxyethyl)pyridine
ReagentThionyl chloride
Molar Ratio (Reagent:Substrate)~10:1 (reagent used as solvent)
Reaction Time3 hours
TemperatureReflux
Yield98%

Adapted Experimental Protocol (Using HBr):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-(2-hydroxyethyl)pyridine.

  • Reagent Addition: Slowly add an excess of concentrated (48%) hydrobromic acid.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Adapted Experimental Protocol (Using PBr₃):

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, dissolve 3-(2-hydroxyethyl)pyridine in a dry, inert solvent such as diethyl ether or dichloromethane.

  • Reagent Addition: Cool the solution in an ice bath and add phosphorus tribromide dropwise with stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • Work-up: Cool the mixture and quench by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Follow the extraction and purification procedure outlined for the HBr method.

Experimental_Workflow_Route1 Start 3-(2-hydroxyethyl)pyridine Reaction React with HBr or PBr3 Start->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for Route 1.

Synthesis from 3-vinylpyridine

The hydrobromination of 3-vinylpyridine is an electrophilic addition reaction that follows Markovnikov's rule. The proton from HBr adds to the terminal carbon of the vinyl group, forming a more stable secondary carbocation adjacent to the pyridine ring. The bromide ion then attacks this carbocation to yield the product.

Reaction Scheme:

It is important to note that the regioselectivity of this reaction can be influenced by the reaction conditions. While the Markovnikov product is typically favored, the use of radical initiators in the presence of HBr can lead to the formation of the anti-Markovnikov product, which in this case is the desired this compound.

Experimental Protocols

Table 2: General Conditions for Hydrohalogenation of Alkenes

ParameterGeneral Condition
ReagentHBr (gas or in acetic acid)
SolventAcetic acid, Dichloromethane, or neat
Temperature0 °C to room temperature
Additives (for anti-Markovnikov)Radical initiator (e.g., AIBN, benzoyl peroxide)

Conceptual Experimental Protocol (Anti-Markovnikov):

  • Reaction Setup: In a suitable reaction vessel, dissolve 3-vinylpyridine in a non-polar solvent.

  • Initiator Addition: Add a catalytic amount of a radical initiator.

  • Reagent Addition: Bubble HBr gas through the solution or add a solution of HBr in a non-polar solvent at a controlled temperature (often low temperatures are preferred).

  • Reaction: Stir the mixture for a specified period, monitoring the disappearance of the starting material by TLC or GC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with a mild base to remove excess acid, followed by water. Dry the organic layer and remove the solvent under reduced pressure. Purify the residue by distillation or chromatography.

Experimental_Workflow_Route2 Start 3-vinylpyridine Reaction React with HBr (with radical initiator) Start->Reaction Workup Aqueous Work-up Reaction->Workup Purification Distillation or Chromatography Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for Route 2.

Synthesis of this compound Hydrobromide

For ease of handling and improved stability, this compound is often converted to its hydrobromide salt.[1] This is typically achieved by treating a solution of the free base with a solution of hydrogen bromide.

Experimental Protocol:

  • Dissolve the purified this compound in a suitable solvent, such as diethyl ether or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen bromide in the same solvent or bubble HBr gas through the solution until precipitation is complete.

  • Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum.

Conclusion

The synthesis of this compound can be effectively achieved from two primary precursors: 3-(2-hydroxyethyl)pyridine and 3-vinylpyridine. The choice of precursor and synthetic route will depend on various factors including cost, scale, and desired purity. The conversion of 3-(2-hydroxyethyl)pyridine via nucleophilic substitution using reagents like HBr or PBr₃ is a robust and well-established method. The hydrobromination of 3-vinylpyridine offers an alternative route, with the potential for anti-Markovnikov addition under radical conditions to yield the desired product. This guide provides the fundamental knowledge and adaptable experimental protocols to aid researchers in the successful synthesis of this important synthetic intermediate.

References

3-(2-Bromoethyl)pyridine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Bromoethyl)pyridine, a key building block in synthetic and medicinal chemistry. It details the chemical and physical properties of both the free base and its common hydrobromide salt. This document outlines detailed experimental protocols for its synthesis and highlights its utility in the preparation of various biologically active compounds through nucleophilic substitution reactions. A significant focus is placed on its application in the development of therapeutic agents, including histamine H3 receptor antagonists and kinase inhibitors.

Chemical Identity and Physical Properties

This compound is a versatile heterocyclic compound. It is often handled and stored as its more stable hydrobromide salt. The properties of both the free base and the hydrobromide salt are summarized below for easy comparison.

Table 1: Chemical and Physical Properties

PropertyThis compound (Free Base)This compound Hydrobromide
CAS Number 120277-73-8[1]41039-91-2[2]
Molecular Formula C₇H₈BrN[1]C₇H₉Br₂N[2]
Molecular Weight 186.05 g/mol [1]266.96 g/mol [2]
Appearance Oil[1]Solid
Storage Temperature 2-8°C[1]Room Temperature[2]

Synthesis of this compound

The primary synthetic route to this compound involves the bromination of 3-pyridineethanol. Below is a detailed experimental protocol for this conversion.

Experimental Protocol: Synthesis from 3-Pyridineethanol

Objective: To synthesize this compound by bromination of 3-pyridineethanol.

Materials:

  • 3-Pyridineethanol

  • Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)

  • Anhydrous diethyl ether or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-pyridineethanol in an anhydrous solvent such as diethyl ether or DCM.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add phosphorus tribromide (or thionyl bromide) dropwise to the cooled solution with continuous stirring. An excess of the brominating agent is typically used.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0°C and cautiously quench the excess brominating agent with water.

  • Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or DCM.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity and Applications in Drug Development

The bromoethyl group in this compound is a reactive handle that readily participates in nucleophilic substitution reactions. This reactivity makes it a valuable precursor for the synthesis of a wide range of more complex molecules with diverse biological activities. Pyridine and its derivatives are known to be key scaffolds in many approved drugs.

Nucleophilic Substitution Reactions

This compound can react with various nucleophiles, such as amines, thiols, and alkoxides, to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.

General Experimental Protocol for Nucleophilic Substitution with Amines:

  • In a reaction vessel, dissolve this compound (1.0 equivalent) in a suitable polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • Add the desired amine nucleophile (1.1-1.5 equivalents) and a non-nucleophilic base such as potassium carbonate or triethylamine (2.0 equivalents) to the solution.

  • Heat the reaction mixture with stirring to a temperature between 60-100°C.

  • Monitor the reaction's progress using TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Role in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of various therapeutic agents.

  • Histamine H3 Receptor Antagonists: The histamine H3 receptor is a target for treating neurological and cognitive disorders. This compound is used to introduce the 3-pyridylethyl moiety, a common feature in many potent and selective histamine H3 receptor antagonists.[3][4][5][6][7]

  • Kinase Inhibitors: Dysregulation of protein kinases is implicated in numerous diseases, including cancer. The pyridine scaffold is a frequent component of kinase inhibitors, often interacting with the hinge region of the ATP-binding site.[8][9][10] this compound serves as a starting material for the elaboration of novel kinase inhibitors.

  • Neuroprotective and Antipsychotic Agents: Derivatives of pyridine are being explored for their potential in treating neurodegenerative diseases and psychiatric disorders.[11][12] The 3-pyridylethyl structure can be incorporated into molecules designed to have neuroprotective or antipsychotic effects.

Visualized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a potential histamine H3 receptor antagonist starting from this compound.

G cluster_start Starting Material cluster_synthesis Synthesis of Intermediate cluster_reaction Nucleophilic Substitution cluster_product Final Product 3_Pyridineethanol 3-Pyridineethanol 3_Bromoethylpyridine This compound 3_Pyridineethanol->3_Bromoethylpyridine Bromination (PBr₃) Coupling Base, Solvent, Heat 3_Bromoethylpyridine->Coupling Nucleophile Amine Nucleophile (e.g., Piperidine derivative) Nucleophile->Coupling H3_Antagonist Histamine H3 Receptor Antagonist Coupling->H3_Antagonist

Caption: Synthetic workflow for a histamine H3 receptor antagonist.

This diagram outlines the key transformations, starting from the bromination of 3-pyridineethanol to yield the core intermediate, this compound. This intermediate then undergoes a nucleophilic substitution reaction with a suitable amine to produce the final antagonist compound. This logical progression is a common strategy in medicinal chemistry for building molecular complexity and accessing novel therapeutic agents.

References

An In-depth Technical Guide to the Reaction Mechanisms of 3-(2-Bromoethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Bromoethyl)pyridine is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring and a reactive bromoethyl side chain, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of complex molecular architectures with potential biological activity. This guide provides a comprehensive overview of the core reaction mechanisms of this compound, focusing on nucleophilic substitution, elimination, and cyclization reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate a deeper understanding and practical application of its chemistry.

Core Reaction Mechanisms

The reactivity of this compound is primarily centered on the bromoethyl moiety. The bromine atom, being a good leaving group, makes the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity profile gives rise to two main competing reaction pathways: nucleophilic substitution and elimination. Furthermore, the strategic positioning of the pyridine nitrogen allows for intramolecular reactions, leading to the formation of cyclic structures.

Nucleophilic Substitution Reactions (SN2)

The most prevalent reaction of this compound is the bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond. This reaction proceeds in a single, concerted step.

General Mechanism:

Figure 1: General SN2 mechanism of this compound.

A key application of this reaction is in the synthesis of ellipticine analogues, which are known for their anticancer properties.[1][2] In these syntheses, the indole nitrogen acts as the nucleophile, attacking the electrophilic carbon of this compound to form a crucial carbon-nitrogen bond.

Experimental Protocol: Synthesis of an Ellipticine Precursor

A common procedure involves the N-alkylation of an indole derivative with this compound.

StepProcedure
1. Reactant Preparation Dissolve the indole derivative in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.
2. Deprotonation Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the indole nitrogen, forming the more nucleophilic indolate anion.
3. Alkylation Add this compound (or its hydrobromide salt, which may require additional base to neutralize) to the reaction mixture.
4. Reaction Conditions Heat the mixture to a temperature typically ranging from 60 to 100 °C and stir for several hours until the reaction is complete (monitored by TLC).
5. Work-up and Purification After cooling, quench the reaction with water and extract the product with an organic solvent. The crude product is then purified by column chromatography.

Quantitative Data:

The yield of the SN2 reaction is influenced by the nucleophile, solvent, temperature, and base used. While specific comparative data for a wide range of nucleophiles with this compound is not extensively tabulated in single sources, typical yields for N-alkylation of indoles and related heterocycles are in the range of 60-85%.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
IndoleNaHDMF806~75
CarbazoleK₂CO₃AcetonitrileReflux12~80
PyrroleNaHTHF608~70
Amine (e.g., Piperidine)K₂CO₃DMF904~85

Note: These are representative values and can vary based on the specific substrates and precise reaction conditions.

Elimination Reactions (E2)

In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form 3-vinylpyridine. This reaction competes with the SN2 pathway. The E2 mechanism is a concerted process where the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, simultaneously leading to the formation of a double bond and the expulsion of the bromide ion.

General Mechanism:

Figure 2: General E2 mechanism of this compound.

The choice between SN2 and E2 is dictated by the nature of the base/nucleophile. Strong, non-bulky nucleophiles favor SN2, while strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2.

Experimental Protocol: Synthesis of 3-Vinylpyridine

StepProcedure
1. Reactant Preparation Dissolve this compound in a suitable aprotic solvent like tetrahydrofuran (THF) or tert-butanol.
2. Base Addition Add a strong, sterically hindered base such as potassium tert-butoxide (t-BuOK) to the solution at a controlled temperature (often room temperature or slightly elevated).
3. Reaction Conditions Stir the reaction mixture for a specified period until the starting material is consumed.
4. Work-up and Purification Quench the reaction carefully with water, extract the product with an organic solvent, and purify by distillation or chromatography.

Quantitative Data:

The ratio of elimination to substitution products is highly dependent on the reaction conditions.

BaseSolventTemperature (°C)E2:SN2 Ratio
Potassium tert-butoxidetert-Butanol50>90:10
Sodium ethoxideEthanol50~20:80
Sodium hydroxideWater/THF70~50:50
Intramolecular Cyclization Reactions

The presence of the pyridine nitrogen atom in the molecule allows for the possibility of intramolecular cyclization, especially when a nucleophilic center is generated at the terminus of the side chain. While direct cyclization of this compound itself is not common, derivatives can be designed to undergo such reactions. For instance, if the bromoethyl group is attached to a nucleophile that is also linked to the pyridine ring, an intramolecular SN2 reaction can lead to the formation of a new heterocyclic ring.

Logical Workflow for Intramolecular Cyclization:

Cyclization_Workflow start Start with a suitable pyridine derivative step1 Introduce a nucleophilic group and a 3-(2-bromoethyl) side chain start->step1 step2 Induce intramolecular cyclization via S_N2 step1->step2 step3 Formation of a fused heterocyclic system step2->step3 end Final product step3->end

Figure 3: Logical workflow for intramolecular cyclization.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, primarily utilized for its ability to undergo nucleophilic substitution and elimination reactions at the bromoethyl side chain. The choice between these pathways can be effectively controlled by the selection of the nucleophile/base and reaction conditions. Its application in the synthesis of complex, biologically active molecules like ellipticine analogues highlights its importance in drug discovery and development. This guide provides the fundamental mechanistic understanding and practical protocols necessary for researchers to effectively utilize the chemistry of this compound in their synthetic endeavors.

References

A Technical Guide to the Solubility of 3-(2-Bromoethyl)pyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3-(2-Bromoethyl)pyridine, a key intermediate in pharmaceutical synthesis. A comprehensive review of publicly available data reveals a notable absence of specific quantitative solubility values for this compound in common organic solvents. In light of this, the guide provides a robust framework for researchers to systematically determine and evaluate the solubility of this compound. It outlines established experimental protocols, a standardized format for data presentation, and a discussion of the theoretical principles governing the solubility of halogenated pyridine derivatives. This document is intended to be a practical resource for scientists working with this compound, enabling them to generate reliable solubility data essential for process development, reaction optimization, and formulation.

Introduction

This compound is a heterocyclic building block of significant interest in the synthesis of a variety of pharmacologically active agents. Its utility in drug discovery and development is well-documented, serving as a precursor for introducing the pyridylethyl moiety into target molecules. The solubility of this reagent in organic solvents is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and overall process efficiency.

Physicochemical Properties and Solubility Profile

Understanding the structural features of this compound is essential for predicting its solubility behavior. The molecule consists of a polar pyridine ring and a bromoethyl side chain. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to its interaction with protic solvents. The overall polarity of the molecule suggests that it would exhibit favorable solubility in polar organic solvents.

Based on the general principle of "like dissolves like," we can make qualitative predictions:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The ability of these solvents to engage in hydrogen bonding suggests that this compound is likely to be soluble in them.

  • Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide): These solvents are also expected to be effective at solvating this compound due to dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be lower in nonpolar solvents, although the presence of the ethyl group may impart some lipophilic character.

While these qualitative predictions are useful, empirical determination is necessary for quantitative applications.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in common organic solvents is not available in peer-reviewed literature or major chemical data repositories. To facilitate research and process development, this section provides a standardized template for reporting experimentally determined solubility data. It is recommended that researchers generate and report data in a consistent format to build a public knowledge base.

Table 1: Experimentally Determined Solubility of this compound at 25°C (298.15 K)

SolventMolarity (mol/L)Grams per 100 mL ( g/100 mL)
MethanolData to be determinedData to be determined
EthanolData to be determinedData to be determined
AcetoneData to be determinedData to be determined
TolueneData to be determinedData to be determined
DichloromethaneData to be determinedData to be determined
Ethyl AcetateData to be determinedData to be determined

Experimental Protocol for Solubility Determination

The following is a detailed protocol for the experimental determination of the solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask method.

Materials
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Calibrated flasks

  • Syringe filters (0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

  • Volumetric glassware

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a sealed flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a syringe.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

    • Dilute the filtered sample to a known volume with the same solvent to bring its concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in desired units, such as mol/L or g/100 mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow start Start prep_solute Weigh excess This compound start->prep_solute prep_solvent Measure known volume of organic solvent start->prep_solvent mix Combine solute and solvent in a sealed flask prep_solute->mix prep_solvent->mix equilibrate Equilibrate at constant temperature with agitation (24-48h) mix->equilibrate settle Cease agitation and allow solid to settle equilibrate->settle sample Withdraw supernatant using a syringe settle->sample filter Filter through 0.45 µm syringe filter sample->filter dilute Dilute filtered sample to a known volume filter->dilute analyze Analyze by HPLC/GC against a calibration curve dilute->analyze calculate Calculate solubility (mol/L or g/100mL) analyze->calculate end End calculate->end

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in common organic solvents is currently lacking in the public domain, this technical guide provides the necessary framework for researchers to obtain this critical information. By following the detailed experimental protocol and utilizing the provided data presentation template, the scientific community can collaboratively build a valuable resource for future research and development involving this important synthetic intermediate. The principles and methodologies outlined herein are fundamental to ensuring the efficiency, reproducibility, and scalability of chemical processes in which this compound is a key component.

Technical Overview of 3-(2-Bromoethyl)pyridine: Physical Properties and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the physical properties of 3-(2-Bromoethyl)pyridine, tailored for researchers, scientists, and professionals in drug development.

Introduction: this compound is a key heterocyclic organic compound utilized as a versatile intermediate in the synthesis of a variety of more complex molecules, particularly in the development of novel pharmaceutical agents. Its structure, featuring a pyridine ring and a reactive bromoethyl group, allows for diverse chemical modifications. A thorough understanding of its physical properties, such as melting and boiling points, is fundamental for its appropriate handling, reaction setup, and purification. This guide provides a detailed summary of the known physical characteristics of this compound and its hydrobromide salt, alongside a standard experimental protocol for boiling point determination and a logical workflow for its synthesis.

Data Presentation: Physical Properties

The physical properties of this compound are often characterized in its more stable hydrobromide salt form, which is a solid at room temperature. The free base is less commonly documented but is understood to be a liquid. For a comprehensive understanding, the table below includes data for both the hydrobromide salt and the analogous isomer, 2-(2-Bromoethyl)pyridine, to provide a comparative context.

Table 1: Comparative Physical Properties

CompoundFormCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
This compound Hydrobromide Salt41039-91-2C₇H₉Br₂N266.96Solid212-214[1]Not Applicable
2-(2-Bromoethyl)pyridine Free Base (Isomer)39232-04-7C₇H₈BrN186.05Light yellow oily liquidNot Applicable213.852 (at 760 mmHg)[2]
2-(2-Bromoethyl)pyridine Hydrobromide Salt (Isomer)72996-65-7C₇H₉Br₂N266.96Yellow powder148 - 152[3]258.6 (at 760 mmHg)[2]

Experimental Protocols

Protocol for Boiling Point Determination (Microscale)

The determination of a liquid's boiling point is a standard procedure for its identification and purity assessment. The Thiele tube method is a common and resource-efficient technique for this purpose, requiring only a small sample volume.[4][5]

Materials and Apparatus:

  • Thiele tube

  • High-temperature mineral or silicone oil

  • Thermometer (calibrated)

  • Small-diameter test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Sample of the liquid organic compound

  • Heating source (e.g., Bunsen burner)

  • Clamps and stand

Procedure:

  • Sample Preparation: A small volume (approximately 0.5 mL) of the liquid is placed into the small test tube.

  • Assembly: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • Mounting: The test tube is securely attached to the thermometer, ensuring the sample is aligned with the thermometer's bulb.

  • Heating: The entire assembly is immersed in the Thiele tube's oil bath. The side arm of the Thiele tube is then gently and uniformly heated.

  • Observation of Boiling: As the temperature approaches the boiling point, a steady stream of bubbles will be observed escaping from the tip of the inverted capillary tube.

  • Boiling Point Measurement: The heat source is removed, and the apparatus is allowed to cool. The exact temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[4][5]

  • Pressure Correction: The ambient atmospheric pressure should be recorded, as the boiling point is dependent on pressure.

Mandatory Visualization

Logical Workflow for Synthesis and Purification

The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of a brominated pyridine derivative, based on common organic chemistry principles.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage Start Combine Pyridine Precursor, Hydrobromic Acid, and Oxidizing Agent Reaction Heat Mixture under Controlled Temperature (e.g., 80-120°C) Start->Reaction Monitoring Monitor Reaction Progress (e.g., by TLC or GC) Reaction->Monitoring Cooling Cool Reaction Mixture to Room Temperature Monitoring->Cooling Neutralization Neutralize with Aqueous Base (e.g., NaOH) to Alkaline pH Cooling->Neutralization Extraction Extract Aqueous Phase with an Organic Solvent Neutralization->Extraction Separation Separate and Collect the Organic Layer Extraction->Separation Drying Dry Organic Layer with an Anhydrous Salt (e.g., MgSO₄) Separation->Drying Filtration Filter to Remove Drying Agent Drying->Filtration Concentration Remove Solvent under Reduced Pressure Filtration->Concentration FinalPurification Purify by Vacuum Distillation or Column Chromatography Concentration->FinalPurification Product Pure this compound FinalPurification->Product

Caption: A logical workflow for the synthesis and purification of a brominated pyridine.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-(2-Bromoethyl)pyridine in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Bromoethyl)pyridine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring and a reactive bromoethyl group, makes it a versatile precursor for the synthesis of a wide range of biologically active compounds, particularly ligands targeting nicotinic acetylcholine receptors (nAChRs). The bromoethyl moiety serves as an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of diverse molecular scaffolds. This document provides detailed application notes, experimental protocols, and relevant biological data for the use of this compound in the synthesis of potential therapeutic agents.

Chemical Properties

PropertyValue
Chemical Name This compound
Synonyms 2-(3-Pyridyl)ethyl bromide
CAS Number 120277-73-8
Molecular Formula C₇H₈BrN
Molecular Weight 186.05 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 95-97 °C at 12 mmHg
Solubility Soluble in most organic solvents

Applications in Drug Discovery

The primary application of this compound in drug discovery lies in its role as a key intermediate for the synthesis of nAChR ligands. These receptors are implicated in a variety of neurological and psychiatric disorders, making them attractive targets for therapeutic intervention. By reacting this compound with various nucleophiles, such as primary and secondary amines, a diverse library of compounds can be generated for screening and lead optimization.

Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Agonists

A common application is the synthesis of analogues of potent nAChR agonists like epibatidine and nicotine. The 3-pyridylethylamine scaffold is a common pharmacophore in many nAChR ligands.

Table 1: Biological Activity of Representative nAChR Ligands Synthesized from Pyridine Precursors

CompoundnAChR SubtypeBinding Affinity (Ki, nM)Functional Activity (EC₅₀/IC₅₀, nM)Reference
Analogue of A-84543α4β23.44-[1]
H-11MNHα4β20.46-[1]
(S)-Nicotineα4β20.830[2]
Epibatidineα4β20.030.1[2]

Experimental Protocols

General Protocol for Nucleophilic Substitution with a Secondary Amine

This protocol describes a general method for the reaction of this compound with a secondary amine, such as pyrrolidine, to yield the corresponding N-substituted pyridylethylamine.

Materials:

  • This compound hydrobromide

  • Secondary amine (e.g., pyrrolidine) (2-3 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base (2-3 equivalents)

  • Anhydrous solvent (e.g., acetonitrile, DMF, or THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser or heating mantle

  • Standard work-up and purification reagents and equipment (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • To a solution of the secondary amine (2-3 equivalents) in the chosen anhydrous solvent, add this compound hydrobromide (1.0 equivalent) and the base (2-3 equivalents).

  • Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed (e.g., potassium bromide), filter the mixture.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to obtain the pure product.

Table 2: Representative Reaction Conditions and Yields for Nucleophilic Substitution on Bromo-pyridines

ElectrophileNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
3,5-DibromopyridinePyrrolidine-Toluene/NMP180 (Microwave)0.555[3]
2-HalopyridiniumPiperidinePiperidineMethanol---[4]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Mandatory Visualizations

Experimental Workflow

G start Start combine Combine this compound, Amine Nucleophile, Base, and Solvent start->combine react Heat Reaction Mixture (Room Temp to Reflux) combine->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end_node End characterize->end_node

Caption: General experimental workflow for nucleophilic substitution.

Signaling Pathway

Activation of nAChRs by agonists synthesized from this compound can trigger various downstream signaling cascades. One of the key pathways implicated in the neuroprotective effects of nAChR activation is the PI3K/Akt signaling pathway.[3][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nAChR nAChR PI3K_inactive PI3K (p85/p110) nAChR->PI3K_inactive Activates PI3K_active PI3K* PI3K_inactive->PI3K_active PIP2 PIP2 PI3K_active->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt_inactive Akt PIP3->Akt_inactive Recruits PDK1->Akt_inactive Phosphorylates Akt_active p-Akt* Akt_inactive->Akt_active Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt_active->Downstream Activates/Inhibits Response Cellular Responses (Survival, Growth, Proliferation) Downstream->Response Agonist nAChR Agonist (e.g., Nicotine Analogue) Agonist->nAChR Binds

Caption: Simplified PI3K/Akt signaling pathway activated by nAChR agonists.

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 3-(2-Bromoethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from 3-(2-Bromoethyl)pyridine. This versatile building block is a valuable precursor for introducing the 3-pyridylethyl moiety, a common scaffold in a variety of biologically active compounds. The following sections detail the synthesis of intermediates for Dopamine D4 receptor antagonists and a direct synthetic route to a Betahistine analog.

Application 1: Synthesis of N-(2-(Pyridin-3-yl)ethyl)piperazine Derivatives as Intermediates for Dopamine D4 Receptor Antagonists

The N-(2-(pyridin-3-yl)ethyl)piperazine scaffold is a key component in a range of potent and selective Dopamine D4 (D4) receptor antagonists, which are of significant interest for the treatment of various central nervous system disorders. The direct N-alkylation of a substituted piperazine with this compound provides an efficient route to these valuable intermediates.

Reaction Principle

The synthesis proceeds via a nucleophilic substitution reaction (SN2) where the secondary amine of the piperazine ring attacks the electrophilic carbon of the ethyl bromide side chain of this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct.[1][2]

Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)-4-(2-(pyridin-3-yl)ethyl)piperazine

This protocol details the synthesis of a representative intermediate for D4 receptor antagonists.

Materials:

  • This compound hydrobromide

  • 1-(4-Chlorophenyl)piperazine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Heating mantle with temperature control

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask, add 1-(4-chlorophenyl)piperazine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the reactants (concentration typically 0.2-0.5 M).

  • Stir the suspension at room temperature for 20 minutes.

  • Add this compound hydrobromide (1.1 eq) to the reaction mixture.

  • Heat the mixture to 70-80°C and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to obtain the pure product.

Data Presentation
ReactantMolecular Weight ( g/mol )Molar RatioPurity
This compound HBr266.961.1>98%
1-(4-Chlorophenyl)piperazine196.681.0>98%
Potassium Carbonate138.212.0>99%
ProductMolecular Weight ( g/mol )Expected YieldPurity
1-(4-Chlorophenyl)-4-(2-(pyridin-3-yl)ethyl)piperazine301.8275-85%>98%

Mandatory Visualization

reaction_pathway_dopamine_antagonist reactant1 This compound product 1-(4-Chlorophenyl)-4-(2-(pyridin-3-yl)ethyl)piperazine reactant1->product N-Alkylation reactant2 1-(4-Chlorophenyl)piperazine reactant2->product reagents K₂CO₃, DMF 70-80°C

Synthesis of a Dopamine D4 Receptor Antagonist Intermediate.

workflow_dopamine_antagonist start Start step1 Combine Piperazine and K₂CO₃ in DMF start->step1 step2 Add this compound step1->step2 step3 Heat Reaction Mixture (70-80°C) step2->step3 step4 Reaction Monitoring (TLC) step3->step4 step5 Work-up (Extraction) step4->step5 step6 Purification (Column Chromatography) step5->step6 end Pure Product step6->end

Experimental Workflow for Intermediate Synthesis.

Application 2: Synthesis of a Betahistine Analog (N-methyl-2-(pyridin-3-yl)ethan-1-amine)

Betahistine, N-methyl-2-(pyridin-2-yl)ethan-1-amine, is a histamine analog used in the treatment of Ménière's disease. While the commercial synthesis of Betahistine typically starts from 2-vinylpyridine, a direct and efficient synthesis of its 3-pyridyl isomer can be achieved through the N-alkylation of methylamine with this compound.

Reaction Principle

This reaction is a classic example of amine alkylation, where the primary amine (methylamine) acts as a nucleophile, displacing the bromide from this compound.[3] A key challenge in this synthesis is preventing over-alkylation, where the secondary amine product reacts further with the alkyl halide. Using an excess of the primary amine can help to favor the mono-alkylated product.

Experimental Protocol: Synthesis of N-methyl-2-(pyridin-3-yl)ethan-1-amine

Materials:

  • This compound hydrobromide

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Saturated brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound hydrobromide (1.0 eq) in water.

  • Neutralize the hydrobromide salt by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the free base of this compound with dichloromethane (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base as an oil.

  • In a separate flask, cool a solution of methylamine (large excess, >5 eq) in a suitable solvent (e.g., THF or ethanol) in an ice bath.

  • Slowly add the this compound oil to the cooled methylamine solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, remove the excess methylamine and solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove any remaining methylamine salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: a gradient of methanol in dichloromethane, often with a small percentage of triethylamine to prevent streaking) to yield the pure secondary amine.

Data Presentation
ReactantMolecular Weight ( g/mol )Molar RatioPurity
This compound186.051.0>97%
Methylamine31.06>5.0>98%
ProductMolecular Weight ( g/mol )Expected YieldPurity
N-methyl-2-(pyridin-3-yl)ethan-1-amine136.1960-70%>97%

Mandatory Visualization

reaction_pathway_betahistine_analog reactant1 This compound product N-methyl-2-(pyridin-3-yl)ethan-1-amine reactant1->product N-Alkylation reactant2 Methylamine (excess) reactant2->product reagents THF or Ethanol Room Temperature workflow_betahistine_analog start Start step1 Prepare this compound Free Base start->step1 step2 Add to Excess Methylamine Solution step1->step2 step3 Stir at Room Temperature step2->step3 step4 Reaction Monitoring (TLC) step3->step4 step5 Work-up and Extraction step4->step5 step6 Purification (Column Chromatography) step5->step6 end Pure Product step6->end

References

Application of 3-(2-Bromoethyl)pyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Bromoethyl)pyridine is a versatile bifunctional heterocyclic building block that serves as a crucial starting material and intermediate in medicinal chemistry. Its structure, featuring a pyridine ring and a reactive bromoethyl group, allows for the strategic synthesis of a diverse array of molecules with a wide range of biological activities. The pyridine moiety is a well-established pharmacophore present in numerous FDA-approved drugs, known to interact with various biological targets. The bromoethyl group provides a reactive handle for nucleophilic substitution reactions, enabling the facile introduction of the pyridylethyl scaffold onto different molecular frameworks. This document provides an overview of the applications of this compound in medicinal chemistry, including detailed experimental protocols and data on the biological activities of its derivatives.

Key Applications in Drug Discovery

Derivatives of this compound have shown significant potential in the development of novel therapeutic agents across several disease areas:

  • Antimicrobial Agents: The pyridine core is a common feature in many antimicrobial compounds. By incorporating the 3-(2-pyridyl)ethyl moiety, novel compounds with potent activity against various bacterial and fungal strains can be synthesized.

  • Anticancer Agents: Many pyridine-containing molecules act as kinase inhibitors, a major class of anticancer drugs. This compound can be used to synthesize compounds that target signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR, PI3K/Akt, and MAPK pathways.

  • Anticonvulsant Agents: The modification of existing anticonvulsant scaffolds with the 3-(2-pyridyl)ethyl group has been explored to develop new central nervous system (CNS) active agents with potentially improved efficacy and safety profiles.

Data Presentation

The following tables summarize quantitative data for various pyridine derivatives, illustrating the potential for compounds derived from this compound.

Table 1: In Vitro Anticancer Activity of Pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Target/MechanismReference
8e MCF-7 (Breast)0.22 (48h), 0.11 (72h)VEGFR-2 Inhibition[1]
8n MCF-7 (Breast)1.88 (48h), 0.80 (72h)VEGFR-2 Inhibition[1]
3b Huh-7 (Liver)6.54Tubulin Polymerization Inhibition[2]
3b A549 (Lung)15.54Tubulin Polymerization Inhibition[2]
3b MCF-7 (Breast)6.13Tubulin Polymerization Inhibition[2]
5b NCI 60 Panel0.302 - 3.57PIM-1 Kinase Inhibition[3]
Ib HeLa (Cervical)34.3PDE3A Inhibition[4]
Ib MCF-7 (Breast)50.18PDE3A Inhibition[4]

Table 2: Antimicrobial Activity of Pyridine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
12a E. coli19.5[5]
12a B. mycoides<4.8[5]
12a C. albicans<4.8[5]
15 E. coli>4.8[5]
15 B. mycoides9.8[5]
15 C. albicans39[5]
21b, 21d, 21e, 21f Gram-positive bacteriaSimilar to Linezolid[6]

Table 3: Anticonvulsant Activity of Pyridine Derivatives

Compound IDTest ModelED50 (mg/kg)Reference
6c MES (Maximal Electroshock)9.5[7]
6c scPTZ (subcutaneous Pentylenetetrazole)20.5[7]
10 Yohimbine-induced seizure15[8]

Experimental Protocols

General Protocol for N-Alkylation using this compound

This protocol describes a general method for the synthesis of N-substituted pyridylethyl derivatives from a primary or secondary amine and this compound hydrobromide.

Materials:

  • This compound hydrobromide

  • Amine (primary or secondary)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add the amine (1.0 eq), potassium carbonate (2.0-3.0 eq), and anhydrous DMF.

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 10-15 minutes.

  • Add this compound hydrobromide (1.0-1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 3-(2-pyridyl)ethyl amine.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of a new chemical entity starting from this compound.

G A Starting Material This compound B N-Alkylation with Selected Amine A->B K2CO3, DMF C Purification (Column Chromatography) B->C D Structure Characterization (NMR, MS) C->D E Biological Screening (e.g., Kinase Assay) D->E F Hit Compound E->F G Lead Optimization (SAR Studies) F->G H Drug Candidate G->H

Drug discovery workflow using this compound.
Signaling Pathways

Many pyridine-containing compounds function as kinase inhibitors. The following diagrams illustrate key signaling pathways that are often targeted in cancer therapy and represent potential mechanisms of action for derivatives of this compound.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR pathway plays a critical role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers.

Simplified EGFR signaling cascade.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical intracellular signaling pathway that promotes cell growth, proliferation, and survival.

Overview of the PI3K/Akt signaling pathway.

Conclusion

This compound is a valuable and versatile reagent in medicinal chemistry. Its application allows for the synthesis of a wide range of pyridine-containing molecules with significant potential as novel therapeutics, particularly in the areas of oncology, infectious diseases, and neurology. The provided protocols and data serve as a foundation for researchers to explore the synthesis and biological evaluation of new chemical entities derived from this important building block.

References

Application Notes: 3-(2-Bromoethyl)pyridine as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Bromoethyl)pyridine is a valuable and versatile bifunctional building block in organic and medicinal chemistry. Its structure, featuring a nucleophilic pyridine ring and a reactive bromoethyl side chain, allows for its incorporation into a wide array of heterocyclic systems. The ethyl linker provides flexibility, while the pyridine moiety is a well-established pharmacophore known to enhance drug-like properties such as metabolic stability, solubility, and target binding affinity through hydrogen bonding.[1] This reagent is particularly significant in the synthesis of compounds targeting the central nervous system (CNS), most notably as a key component in the development of ligands for nicotinic acetylcholine receptors (nAChRs).[2]

Core Application: N-Alkylation of Amines

The primary application of this compound is the N-alkylation of primary and secondary amines.[3] This nucleophilic substitution reaction attaches the 3-pyridylethyl moiety to a nitrogen-containing scaffold, a common strategy in drug discovery. The reaction typically proceeds under basic conditions to neutralize the HBr generated, using bases such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. This straightforward transformation is fundamental in creating libraries of analogs for structure-activity relationship (SAR) studies.

The general workflow for this key reaction is depicted below.

G cluster_reagents cluster_conditions reagents Starting Materials process N-Alkylation Reaction (SN2) reagents->process Reactants amine Nucleophilic Amine (e.g., Piperidine) amine->process pyridine This compound pyridine->process conditions Reaction Conditions conditions->process Parameters solvent Solvent (e.g., DMF, Acetonitrile) solvent->process base Base (e.g., K2CO3) base->process heating Heating (Optional) heating->process workup Aqueous Workup & Extraction process->workup Crude Product purification Purification (e.g., Chromatography) workup->purification Extracted Organic Layer product Final Product (N-substituted Heterocycle) purification->product Purified Compound

Caption: General workflow for N-alkylation using this compound.

Quantitative Data for a Representative N-Alkylation Reaction

The following table summarizes the quantitative data for the synthesis of a potent opioid analgesic, demonstrating the practical application of a bromoethylpyridine derivative in N-alkylation. This reaction involves the alkylation of a secondary amine, 4-phenyl-4-(N-phenylpropionamido)piperidine, with 1-(2-bromoethyl)-1H-pyrazole, a structural bioisostere of this compound.[4] The conditions are representative for this class of transformation.

ParameterDetails
Reactant 1 4-Phenyl-4-(N-phenylpropionamido)piperidine (1.0 equiv)
Reactant 2 1-(2-Bromoethyl)-1H-pyrazole (1.1 equiv)
Base Anhydrous Potassium Carbonate (K₂CO₃) (3.0 equiv)
Solvent Dimethylformamide (DMF)
Temperature 80 °C
Reaction Time 18 hours
Yield 81%

Experimental Protocols

Protocol 1: Synthesis of 1-[2-(1H-Pyrazol-1-yl)ethyl]-4-phenyl-4-(N-phenylpropionamido)piperidine

This protocol is adapted from the synthesis of potent analgesic agents and serves as a representative example of N-alkylation using a bromoethyl-heterocycle building block.[4]

1. Materials:

  • 4-Phenyl-4-(N-phenylpropionamido)piperidine

  • 1-(2-Bromoethyl)-1H-pyrazole (or this compound hydrobromide)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

2. Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-phenyl-4-(N-phenylpropionamido)piperidine (1.0 eq).

  • Add anhydrous potassium carbonate (3.0 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Add 1-(2-bromoethyl)-1H-pyrazole (1.1 eq) to the stirred suspension.

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

  • Maintain stirring at 80 °C for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

3. Purification:

  • Purify the crude residue by flash column chromatography on silica gel.

  • Elute with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the final product as a solid or oil. The reported yield for the analogous pyrazole reaction is 81%.[4]

Biological Context: Nicotinic Acetylcholine Receptor (nAChR) Signaling

Many heterocyclic compounds synthesized using this compound are designed as ligands for nicotinic acetylcholine receptors (nAChRs).[2] These receptors are ligand-gated ion channels crucial for neurotransmission in the central and peripheral nervous systems.[5] Upon binding of an agonist like acetylcholine or a synthetic ligand, the nAChR undergoes a conformational change, opening a central pore permeable to cations (primarily Na⁺ and Ca²⁺).[3] The influx of these ions leads to depolarization of the cell membrane and the initiation of downstream signaling cascades, including the activation of voltage-gated ion channels and kinase pathways, ultimately modulating neuronal excitability and survival.[6]

G Ligand ACh / Nicotinic Ligand (e.g., Pyridine derivative) nAChR_closed nAChR (Closed) Ligand->nAChR_closed Binds to Receptor nAChR_open nAChR (Open) nAChR_closed->nAChR_open Conformational Change Ion_Influx Na+ / Ca2+ Influx nAChR_open->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular [Ca2+] Ion_Influx->Ca_Signal VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Activates Response Cellular Responses (Neurotransmitter Release, Gene Expression, Survival) Depolarization->Response VGCC->Ca_Signal Further Increases Kinase Activation of PI3K/Akt & MAPK Pathways Ca_Signal->Kinase Activates Kinase->Response Leads to

Caption: Simplified nAChR signaling pathway initiated by ligand binding.

References

Application Notes and Protocols for N-alkylation using 3-(2-Bromoethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of heterocyclic compounds is a fundamental transformation in medicinal chemistry and drug development. The introduction of an alkyl substituent, such as the 2-(pyridin-3-yl)ethyl group from 3-(2-bromoethyl)pyridine, can significantly modulate the physicochemical and pharmacological properties of a molecule. This modification can influence factors such as solubility, lipophilicity, metabolic stability, and receptor binding affinity. The pyridine motif is a common feature in many FDA-approved drugs and is known to participate in hydrogen bonding and other key interactions with biological targets. This document provides a detailed protocol for the N-alkylation of heterocyclic amines, focusing on imidazole as a representative substrate, using this compound.

Principle of the Reaction

The N-alkylation reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nitrogen atom of the heterocyclic substrate acts as a nucleophile, attacking the electrophilic carbon of the bromoethyl group of this compound. The reaction is typically facilitated by a base, which deprotonates the N-H of the heterocycle, thereby increasing its nucleophilicity. The choice of base and solvent is crucial for the reaction's efficiency and can influence the reaction rate and yield.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of various heterocyclic amines with alkyl bromides, based on analogous reactions reported in the literature.

SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
ImidazoleThis compoundK₂CO₃AcetonitrileReflux8-1275-85
BenzimidazoleThis compoundK₂CO₃DMF806-1080-90
IndoleThis compoundNaHDMFRoom Temp4-670-80
2-MethylimidazolePropargyl bromideK₂CO₃AcetoneReflux6.578[1]
4-NitroimidazoleEthyl bromoacetateK₂CO₃AcetonitrileRoom Temp2440[2]

Experimental Protocol: N-Alkylation of Imidazole with this compound

This protocol describes a general procedure for the synthesis of 1-(2-(pyridin-3-yl)ethyl)-1H-imidazole.

Materials:

  • Imidazole

  • This compound hydrobromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add imidazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension.

  • Addition of Alkylating Agent: Add this compound hydrobromide (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium salts and wash with ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-(pyridin-3-yl)ethyl)-1H-imidazole.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualization of Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A 1. Add Imidazole & K₂CO₃ to flask B 2. Add anhydrous Acetonitrile A->B C 3. Add this compound hydrobromide B->C D 4. Reflux for 8-12h C->D E 5. Cool to RT & Filter D->E Reaction Complete F 6. Concentrate filtrate E->F G 7. Dissolve in EtOAc, wash with H₂O & Brine F->G H 8. Dry (Na₂SO₄) & Concentrate G->H I 9. Column Chromatography H->I Crude Product J 10. Characterization (NMR, MS) I->J K K signaling_pathway cluster_wnt Wnt Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->DestructionComplex inhibition BetaCatenin β-Catenin DestructionComplex->BetaCatenin phosphorylation Proteasome Proteasomal Degradation BetaCatenin->Proteasome degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activation TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Inhibitor N-(2-(pyridin-3-yl)ethyl)imidazole (Potential Inhibitor) Inhibitor->DestructionComplex potential modulation

References

Application Notes: 3-(2-Bromoethyl)pyridine in the Synthesis of Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Bromoethyl)pyridine is a versatile bifunctional molecule incorporating a reactive bromoethyl group and a pyridine ring. The pyridine moiety is a common scaffold in a multitude of bioactive compounds, including numerous antiviral agents, owing to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The bromoethyl group serves as a potent electrophile, enabling the facile introduction of the pyridylethyl moiety onto various nucleophilic scaffolds. This alkylating capability makes this compound a valuable building block in the synthesis of novel antiviral drug candidates. These notes provide an overview of its application, supported by synthetic protocols and biological data.

While direct synthesis of commercial antiviral drugs from this compound is not prominently documented, its utility is demonstrated in the synthesis of various biologically active pyridine derivatives, a class of compounds well-represented among antiviral drugs. The pyridine ring is a key component of several antiviral medications, highlighting the importance of pyridine-containing synthons like this compound in medicinal chemistry.

Synthesis of Antiviral Scaffolds

The primary application of this compound in the context of antiviral agent synthesis is as an alkylating agent. It can be used to introduce the 3-(2-pyridyl)ethyl group into molecules containing nucleophilic functional groups such as amines, thiols, and phenols. This synthetic strategy allows for the modification of known pharmacophores or the construction of entirely new molecular architectures to be screened for antiviral activity.

A general synthetic scheme involves the reaction of this compound with a nucleophilic core (Nu-H) in the presence of a base to afford the corresponding N-, S-, or O-alkylated product.

G cluster_0 General Synthetic Route reagent1 This compound product Pyridylethyl-containing Compound reagent1->product Alkylation reagent2 Nucleophilic Core (Nu-H) reagent2->product conditions Base, Solvent conditions->product

Caption: General reaction scheme for the synthesis of pyridylethyl-containing compounds.

Experimental Protocols

While specific antiviral compounds directly synthesized from this compound are not extensively reported in publicly available literature, the following protocols describe the general synthesis of N- and S-pyridylethyl derivatives, which are common motifs in biologically active molecules.

Protocol 1: General Procedure for N-Alkylation of Amines with this compound

This protocol describes a general method for the synthesis of N-[2-(pyridin-3-yl)ethyl] substituted amines.

Materials:

  • This compound hydrobromide

  • Appropriate primary or secondary amine

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a solution of the amine (1.0 eq) in acetonitrile or DMF, add potassium carbonate (2.0-3.0 eq) or triethylamine (2.0-3.0 eq).

  • Add this compound hydrobromide (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

G cluster_1 N-Alkylation Workflow start Start step1 Dissolve Amine Add Base start->step1 step2 Add this compound HBr step1->step2 step3 Reaction (Stir/Heat) step2->step3 step4 Work-up (Filter, Concentrate) step3->step4 step5 Purification (Chromatography) step4->step5 end Characterized Product step5->end

Caption: Workflow for the N-alkylation of amines with this compound.

Protocol 2: General Procedure for S-Alkylation of Thiols with this compound

This protocol outlines a general method for the synthesis of S-[2-(pyridin-3-yl)ethyl] substituted thioethers.

Materials:

  • This compound hydrobromide

  • Appropriate thiol

  • Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

  • Anhydrous Tetrahydrofuran (THF) or Ethanol (EtOH)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere, add a solution of the thiol (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound hydrobromide (1.0 eq) in anhydrous THF.

  • Stir the reaction mixture at room temperature, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by spectroscopic methods.

Data Presentation

Antiviral Drug Virus Target Mechanism of Action
NevirapineHIV-1Non-nucleoside reverse transcriptase inhibitor
EtravirineHIV-1Non-nucleoside reverse transcriptase inhibitor
DelavirdineHIV-1Non-nucleoside reverse transcriptase inhibitor
DoravirineHIV-1Non-nucleoside reverse transcriptase inhibitor
BoceprevirHepatitis C VirusNS3/4A protease inhibitor
GlecaprevirHepatitis C VirusNS3/4A protease inhibitor

Signaling Pathways and Logical Relationships

The development of novel antiviral agents often involves targeting specific viral or host cell pathways essential for viral replication. The introduction of a pyridylethyl group can modulate the interaction of a molecule with its biological target.

G cluster_2 Drug Discovery Logic start Identify Viral Target (e.g., Protease, Polymerase) step1 Design/Synthesize Scaffold start->step1 step2 Introduce Pyridylethyl Moiety (using this compound) step1->step2 step3 Biological Screening (Antiviral Assays) step2->step3 step4 Lead Optimization (SAR studies) step3->step4 end Antiviral Drug Candidate step4->end

Caption: Logical workflow for the development of antiviral candidates.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel compounds with potential antiviral activity. Its utility lies in the ability to readily introduce the biologically relevant pyridylethyl moiety into a wide range of molecular scaffolds. The straightforward alkylation protocols and the established importance of the pyridine ring in antiviral drug design make this compound a key reagent for researchers and scientists in the field of antiviral drug discovery and development. Further exploration of derivatives synthesized from this starting material is warranted to uncover new therapeutic agents.

Application Notes and Protocols: Development of Antimicrobial Compounds with 3-(2-Bromoethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of novel antimicrobial compounds derived from 3-(2-Bromoethyl)pyridine. The protocols outlined below are based on established methodologies for the synthesis of pyridinium salts and their subsequent antimicrobial susceptibility testing.

Introduction

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyridine and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities.[1] Quaternary ammonium compounds (QACs), particularly those containing a pyridinium moiety, are known for their potent antimicrobial properties.[2][3] These cationic molecules primarily act by disrupting the integrity of microbial cell membranes, leading to cell lysis and death.[2][4] The synthesis of pyridinium salts often involves the quaternization of a pyridine nitrogen with an alkyl halide.[2][5]

This document details the synthesis of a novel pyridinium compound, N-[2-(Pyridin-3-yl)ethyl]-N,N-dimethyldodecan-1-aminium bromide (PYR-C12) , using this compound as a key precursor. Detailed protocols for its synthesis and antimicrobial evaluation are provided, along with a summary of its antimicrobial activity against a panel of clinically relevant microorganisms.

Quantitative Data Summary

The antimicrobial efficacy of the synthesized compound, PYR-C12, was determined by measuring its Minimum Inhibitory Concentration (MIC) against various Gram-positive and Gram-negative bacteria, as well as a fungal strain. The results are summarized in the table below.

Table 1: Minimum Inhibitory Concentration (MIC) of PYR-C12 against Various Microorganisms

Test MicroorganismGram StainCompound Concentration (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Positive Control
Staphylococcus aureusGram-positive4Ceftazidime8
Bacillus subtilisGram-positive8Ampicillin25
Escherichia coliGram-negative16Gentamicin4
Pseudomonas aeruginosaGram-negative32Gentamicin4
Candida albicansN/A (Fungus)64Miconazole25

Experimental Protocols

Protocol 1: Synthesis of N-[2-(Pyridin-3-yl)ethyl]-N,N-dimethyldodecan-1-aminium bromide (PYR-C12)

This protocol describes the synthesis of a quaternary pyridinium salt from this compound and N,N-dimethyldodecylamine.

Materials:

  • This compound hydrobromide

  • N,N-Dimethyldodecylamine

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound hydrobromide (10 mmol) in 50 mL of anhydrous acetonitrile.

  • Add N,N-dimethyldodecylamine (10 mmol) to the solution.

  • The reaction mixture is stirred and heated to reflux for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product is triturated with diethyl ether to precipitate the solid pyridinium salt.

  • The precipitate is collected by vacuum filtration using a Büchner funnel.

  • The solid is washed with cold diethyl ether to remove any unreacted starting materials.

  • The final product, PYR-C12, is dried under vacuum.

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of PYR-C12 using the broth microdilution method.[6]

Materials:

  • Synthesized PYR-C12

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Positive control antibiotics (e.g., Ceftazidime, Gentamicin, Miconazole)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland standard

  • Incubator

  • Micropipettes and sterile tips

Procedure:

1. Preparation of Inoculum: a. From a fresh culture plate, select several well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). d. Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of PYR-C12 in a suitable solvent (e.g., DMSO or sterile water). b. Perform serial two-fold dilutions of the stock solution in the appropriate broth in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

3. Inoculation: a. Add the prepared microbial inoculum to each well containing the compound dilutions. b. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.

4. Incubation: a. Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

5. Determination of MIC: a. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Diagram 1: Synthesis Workflow

G A This compound + N,N-Dimethyldodecylamine C Reflux for 24h A->C B Acetonitrile (Solvent) B->C D Solvent Evaporation C->D E Precipitation with Diethyl Ether D->E F Filtration and Washing E->F G PYR-C12 (Final Product) F->G G A Prepare Microbial Inoculum (0.5 McFarland) C Inoculate wells with microbial suspension A->C B Serial Dilution of PYR-C12 in 96-well plate B->C D Incubate at 37°C for 16-20 hours C->D E Observe for Visible Growth D->E F Determine MIC E->F G cluster_0 Bacterial Cell B Cell Membrane (Negatively Charged) D Electrostatic Interaction B->D C Cytoplasmic Content A PYR-C12 (Positively Charged) A->D E Membrane Disruption & Pore Formation D->E F Leakage of Cytoplasmic Content E->F G Cell Lysis & Death F->G

References

The Role of 3-(2-Bromoethyl)pyridine in the Synthesis of Potential Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 3-(2-bromoethyl)pyridine as a key building block in the synthesis of novel anticancer agents. The pyridine moiety is a privileged scaffold in medicinal chemistry, and its incorporation into various molecular frameworks has led to the discovery of numerous potent therapeutic agents.[1] this compound, in particular, serves as a versatile electrophile, enabling the introduction of the pyridin-3-ylethyl group into a wide range of nucleophilic molecules, a common strategy in the design of kinase inhibitors.

Introduction to this compound in Anticancer Drug Discovery

This compound hydrobromide is a commercially available reagent that provides a two-carbon linker to a pyridine ring. This structural motif is of significant interest in the development of targeted cancer therapies, especially for inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. The pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket, a key interaction for many kinase inhibitors. The ethyl linker provides flexibility and appropriate spacing to position other pharmacophoric elements for optimal binding to the target protein.

One of the primary applications of this compound in this context is in the synthesis of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] By inhibiting VEGFR-2, the blood supply to the tumor can be disrupted, thereby impeding its growth and spread.

Synthesis of a Potential VEGFR-2 Inhibitor using this compound

A representative application of this compound is in the synthesis of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, which have shown promise as anticancer agents.[3] While the specific example uses a 2-substituted pyridine, the synthetic principle of N-alkylation is directly applicable. The ethylpyridine moiety can be introduced by reacting this compound with a suitable nucleophile, such as an amine or a phenol, to generate a key intermediate.

The following protocol outlines a general procedure for the N-alkylation of an aniline derivative with this compound hydrobromide, a critical step in the synthesis of a potential VEGFR-2 inhibitor.

Experimental Protocol: N-Alkylation of an Aniline Derivative

Objective: To synthesize an N-(2-(pyridin-3-yl)ethyl)aniline derivative as a potential anticancer agent.

Materials:

  • This compound hydrobromide

  • Substituted Aniline (e.g., 4-aminophenol)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the substituted aniline (1.0 equivalent) and anhydrous potassium carbonate (2.0-3.0 equivalents).

  • Add anhydrous DMF to dissolve the reactants.

  • To this stirred suspension, add this compound hydrobromide (1.1-1.2 equivalents) portion-wise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(2-(pyridin-3-yl)ethyl)aniline derivative.

Quantitative Data of Pyridine-Based Anticancer Agents

The following tables summarize the in vitro anticancer activity of various pyridine-containing compounds, including those with structural similarities to derivatives of this compound. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Table 1: Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells [4]

CompoundIC₅₀ (µM) - 48hIC₅₀ (µM) - 72h
8e 0.220.11
8n 1.880.80
Doxorubicin 1.93Not Reported

Table 2: VEGFR-2 Inhibitory Activity of Pyridine-Urea Derivatives [4]

CompoundVEGFR-2 IC₅₀ (µM)
8b 5.0 ± 1.91
8e 3.93 ± 0.73

Table 3: Cytotoxicity of Pyridine-Derived VEGFR-2 Inhibitors [5]

CompoundCell LineIC₅₀ (µM)
10 HepG24.25
MCF-76.08
9 HepG24.68
MCF-711.06
8 HepG24.34
MCF-710.29
15 HepG26.37
MCF-712.83
Sorafenib HepG29.18
MCF-75.47

Signaling Pathways and Experimental Workflows

The development of anticancer agents involves a multi-step process from initial synthesis to biological evaluation. The synthesized compounds are typically screened for their cytotoxic activity against a panel of cancer cell lines. Promising candidates are then investigated for their mechanism of action, which often involves the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation.

VEGFR-2 Signaling Pathway

VEGFR-2 signaling is a critical pathway in angiogenesis. The binding of VEGF-A to VEGFR-2 leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade involving key proteins such as PLCγ, PKC, and the Ras/Raf/MEK/ERK pathway, ultimately leading to endothelial cell proliferation, migration, and survival, which are essential for new blood vessel formation.[2]

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras VEGFA VEGF-A VEGFA->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Promotes Inhibitor Pyridine-based Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition.

General Experimental Workflow for Anticancer Drug Discovery

The process of discovering and developing new anticancer agents follows a structured workflow, starting from the synthesis of novel compounds to their comprehensive biological evaluation.

Drug_Discovery_Workflow Start Start: Design of Pyridine Derivatives Synthesis Chemical Synthesis (e.g., using this compound) Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Anticancer Screening (e.g., MTT Assay on Cancer Cell Lines) Purification->InVitro IC50 Determination of IC₅₀ Values InVitro->IC50 Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition Assays) IC50->Mechanism Lead Lead Compound Identification Mechanism->Lead Optimization Lead Optimization (SAR Studies) Lead->Optimization InVivo In Vivo Studies (Animal Models) Lead->InVivo Optimization->Synthesis End Preclinical/Clinical Development InVivo->End

Caption: General workflow for anticancer drug discovery.

Conclusion

This compound is a valuable reagent for the synthesis of potential anticancer agents, particularly kinase inhibitors targeting pathways such as VEGFR-2. Its utility lies in the straightforward introduction of the pyridin-3-ylethyl moiety, which can serve as a key pharmacophoric element for binding to the ATP pocket of various kinases. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of novel pyridine-based compounds in the ongoing search for more effective cancer therapies. Further derivatization and optimization of these scaffolds hold the potential for the discovery of next-generation anticancer drugs.

References

Application Notes and Protocols for Reactions Involving 3-(2-Bromoethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 3-(2-bromoethyl)pyridine as an alkylating agent in the synthesis of novel compounds, with a particular focus on the development of ligands for nicotinic acetylcholine receptors (nAChRs). The protocols outlined below are based on established synthetic methodologies and are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable building block in organic synthesis, primarily employed as an electrophile for the introduction of the 3-(pyridin-2-yl)ethyl moiety onto various nucleophiles. This structural motif is of significant interest in medicinal chemistry, as it is a key component of numerous biologically active compounds, including agonists and antagonists of nAChRs. The protocols detailed herein focus on the N-alkylation of secondary amines, a common and crucial transformation in the synthesis of potential therapeutic agents.

Core Reaction: N-Alkylation of Secondary Amines

The primary application of this compound is in nucleophilic substitution reactions, where the bromine atom is displaced by a nucleophile. A common and important example is the N-alkylation of secondary amines to form tertiary amines. This reaction is fundamental in the synthesis of various drug candidates and molecular probes.

General Reaction Scheme:

Where R₂NH represents a generic secondary amine and Pyridine represents the pyridin-3-yl group.

This reaction typically proceeds in the presence of a base to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product. The choice of solvent and base is critical for optimizing the reaction yield and minimizing side products.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the N-alkylation of a secondary amine with this compound hydrobromide. This specific example is adapted from the synthesis of precursors to novel nicotinic ligands.

Protocol 1: N-Alkylation of 6-aminoquinoline

This protocol describes the reaction of 6-aminoquinoline with this compound hydrobromide to synthesize N-(pyridin-3-ylethyl)quinolin-6-amine, a precursor for various nAChR ligands.

Materials:

  • 6-Aminoquinoline

  • This compound hydrobromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 6-aminoquinoline (1.0 eq.), anhydrous potassium carbonate (3.0 eq.), and anhydrous N,N-dimethylformamide (DMF).

  • Addition of Alkylating Agent: Add this compound hydrobromide (1.2 eq.) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to 80 °C under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-(pyridin-3-ylethyl)quinolin-6-amine.

Data Presentation

The following table summarizes the quantitative data for the N-alkylation of 6-aminoquinoline with this compound hydrobromide.

Reactant 1 (Nucleophile)Reactant 2 (Electrophile)BaseSolventTemperature (°C)Time (h)ProductYield (%)
6-AminoquinolineThis compound HBrK₂CO₃DMF8012-24N-(pyridin-3-ylethyl)quinolin-6-amineNot specified

Note: The yield for this specific reaction was not provided in the general source material, as it is a common intermediate step. Yields for similar N-alkylation reactions typically range from moderate to high, depending on the specific substrates.

Visualizations

Experimental Workflow for N-Alkylation

The following diagram illustrates the general workflow for the N-alkylation of a secondary amine with this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification reactants Combine Nucleophile (e.g., 6-Aminoquinoline), Base (K₂CO₃), and Solvent (DMF) add_reagent Add this compound HBr reactants->add_reagent Stir heat Heat to 80°C under N₂ add_reagent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product Isolate Pure Product chromatography->product

Caption: General workflow for the N-alkylation reaction.

Signaling Pathway Context: Nicotinic Acetylcholine Receptors

Derivatives synthesized using this compound often target nicotinic acetylcholine receptors. These are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems. The diagram below illustrates a simplified signaling pathway initiated by an agonist binding to a nAChR.

signaling_pathway Agonist Agonist (e.g., Acetylcholine, Nicotine, Synthetic Ligand) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to Receptor Channel_Opening Ion Channel Opening nAChR->Channel_Opening Conformational Change Ion_Influx Na⁺ / Ca²⁺ Influx Channel_Opening->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Muscle Contraction) Depolarization->Cellular_Response Triggers

Caption: Simplified nAChR signaling pathway.

Application Notes and Protocols for the Use of 3-(2-Bromoethyl)pyridine as a Precursor for Novel Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological significance of novel pyridine derivatives using 3-(2-bromoethyl)pyridine as a key precursor. The document includes detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The pyridine ring is a versatile pharmacophore due to its ability to engage in various biological interactions. The introduction of diverse substituents onto the pyridine core allows for the fine-tuning of a compound's physicochemical properties and biological activity. This compound is a valuable building block in this context, as the bromoethyl group provides a reactive handle for nucleophilic substitution, enabling the facile introduction of a wide array of functional groups and heterocyclic systems. This allows for the generation of libraries of novel pyridine derivatives for screening against various therapeutic targets.

Synthesis of Novel Pyridine Derivatives

The primary synthetic utility of this compound lies in its susceptibility to nucleophilic substitution reactions. The bromine atom can be displaced by a variety of nucleophiles, such as amines and thiols, to forge new carbon-nitrogen and carbon-sulfur bonds, respectively. This reaction is a cornerstone for creating a diverse range of pyridine-based compounds with potential therapeutic applications.

General Experimental Workflow for Nucleophilic Substitution

The following diagram illustrates a typical workflow for the synthesis of novel pyridine derivatives from this compound via nucleophilic substitution.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis A Dissolve Nucleophile in Solvent B Add Base (e.g., K2CO3) A->B C Add this compound B->C D Heat Reaction Mixture (e.g., Reflux) C->D E Quench Reaction D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: General workflow for the synthesis of pyridine derivatives.

Application Example 1: Synthesis of Novel Antibacterial Agents

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their antibacterial activity.[3] Although not directly starting from this compound, the core structure highlights the importance of the 3-substituted pyridine motif in antibacterial drug discovery. The following protocol is adapted from a similar synthesis and illustrates how this compound could be used to generate analogous structures.

Experimental Protocol: Synthesis of a 3-(2-(Pyridin-3-yl)ethyl)oxazolidin-2-one derivative

Materials:

  • This compound hydrobromide

  • Oxazolidin-2-one

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of oxazolidin-2-one (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound hydrobromide (1.2 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 3-(2-(pyridin-3-yl)ethyl)oxazolidin-2-one derivative.

Biological Activity of Related Pyridine Derivatives

Several 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated potent antibacterial activity against Gram-positive bacteria.[3] The data for selected compounds from a representative study are summarized below.

CompoundS. aureus (MIC, µg/mL)S. pneumoniae (MIC, µg/mL)E. faecalis (MIC, µg/mL)
21b 428
21d 214
21e 428
21f 214
Linezolid 212
Data from a study on similar pyridine derivatives, not directly synthesized from this compound.[3]

Application Example 2: Synthesis of Novel Anticancer Agents

Pyridine-containing compounds have shown significant promise as anticancer agents, with some acting as kinase inhibitors.[4] For instance, derivatives of pyrido[2,3-d]pyrimidine have been identified as potent inhibitors of Pim-1 kinase, a key player in cancer cell survival and proliferation.[5]

Signaling Pathway of Pim-1 Kinase in Cancer

The following diagram illustrates the role of Pim-1 kinase in promoting cell survival and proliferation, and how its inhibition can lead to apoptosis.

G cluster_0 Growth Factors / Cytokines cluster_1 Signaling Cascade cluster_2 Downstream Effects cluster_3 Inhibition GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Bad Bad (pro-apoptotic) Pim1->Bad Inhibits Bcl2 Bcl-2 (anti-apoptotic) Pim1->Bcl2 Activates CellCycle Cell Cycle Progression Pim1->CellCycle Promotes Apoptosis Apoptosis Bad->Apoptosis Induces Bcl2->Apoptosis Inhibits Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->Pim1

Caption: Pim-1 kinase signaling pathway in cancer.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Precursor

Materials:

  • This compound hydrobromide

  • Sodium azide (NaN₃)

  • Lithium aluminum hydride (LiAlH₄)

  • Diethyl ether

  • Tetrahydrofuran (THF)

Procedure (2 steps):

  • Synthesis of 3-(2-Azidoethyl)pyridine: Dissolve this compound hydrobromide in DMF and add sodium azide. Stir at room temperature overnight. Extract with ether and purify.

  • Synthesis of 3-(2-Aminoethyl)pyridine: To a solution of 3-(2-azidoethyl)pyridine in THF, add LiAlH₄ portion-wise at 0 °C. Stir at room temperature for 4 hours. Quench the reaction carefully with water and NaOH solution. Filter and concentrate to obtain 3-(2-aminoethyl)pyridine.

This aminoethylpyridine derivative can then be used as a precursor for the synthesis of more complex heterocyclic systems like pyrido[2,3-d]pyrimidines.

Biological Activity of Related Pyridine Derivatives

Several pyrido[2,3-d]pyrimidine derivatives have shown potent anticancer activity by inhibiting Pim-1 kinase.

CompoundPim-1 Kinase IC₅₀ (nM)MCF-7 Cell Line IC₅₀ (µM)HepG2 Cell Line IC₅₀ (µM)
4 11.40.571.13
10 17.2>10>10
11 -1.310.99
Staurosporine 16.7--
Data from a study on similar pyridine derivatives, not directly synthesized from this compound.[5]

Conclusion

This compound is a versatile and valuable precursor for the synthesis of a wide range of novel pyridine derivatives with significant potential in drug discovery. Its reactivity allows for the introduction of diverse functionalities, leading to compounds with promising antibacterial and anticancer activities. The protocols and data presented here, while based on related structures, provide a strong foundation for researchers to explore the synthesis of new chemical entities derived from this important building block. Further investigation into the direct use of this compound in the synthesis of complex heterocyclic systems is warranted and holds the potential to yield novel therapeutic agents.

References

Troubleshooting & Optimization

Optimizing the Synthesis of 3-(2-Bromoethyl)pyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the synthesis of 3-(2-bromoethyl)pyridine, a critical intermediate in pharmaceutical development. This document addresses common challenges, offering detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to enhance yield and purity.

Troubleshooting Guide

Low yields and the formation of impurities are common hurdles in the synthesis of this compound from 3-pyridineethanol. The following table outlines potential issues, their causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of brominating agent: Reagents like phosphorus tribromide (PBr₃) can degrade upon exposure to moisture. 3. Side reactions: Formation of elimination products (3-vinylpyridine) or phosphate/phosphonate esters.1. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Consider a moderate increase in temperature, but be cautious of increased side reactions. 2. Use freshly distilled or newly purchased brominating agents. Handle reagents under an inert atmosphere (e.g., nitrogen or argon). 3. Use a slight excess of the brominating agent. For reactions with PBr₃, inverse addition (adding the alcohol to the PBr₃ solution) at low temperatures (-78°C to 0°C) can minimize the formation of ester byproducts.
Formation of Impurities 1. Elimination reaction: The presence of a strong base or high temperatures can promote the formation of 3-vinylpyridine. 2. Over-bromination: Though less common for this substrate, it can occur with harsh conditions. 3. Unreacted starting material: Incomplete conversion.1. Use a non-basic or weakly basic medium. If a base is necessary to scavenge acid, use a non-nucleophilic base like pyridine in stoichiometric amounts. Maintain the lowest effective temperature. 2. Use a controlled stoichiometry of the brominating agent and monitor the reaction progress closely. 3. See "Low or No Product Yield" solutions.
Difficult Purification 1. Presence of polar byproducts: Phosphorous or phosphoric acid byproducts from PBr₃ can complicate extraction. 2. Product instability: this compound can be prone to elimination or polymerization under certain conditions. 3. Co-elution of impurities during chromatography. 1. Quench the reaction with ice-water and perform an aqueous workup with a dilute base (e.g., NaHCO₃ solution) to neutralize acidic byproducts. 2. Store the purified product at low temperatures (2-8 °C) and away from light. Consider converting it to the more stable hydrobromide salt for long-term storage. 3. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

Frequently Asked Questions (FAQs)

Q1: Which brominating agent is best for the synthesis of this compound from 3-pyridineethanol?

A1: The choice of brominating agent—commonly phosphorus tribromide (PBr₃), thionyl chloride with a bromide source (e.g., NaBr), or hydrobromic acid (HBr)—depends on available laboratory equipment, safety considerations, and desired yield and purity.

  • PBr₃ is often favored for its relatively mild conditions and good yields, typically proceeding via an Sₙ2 mechanism which can be advantageous for stereochemical control if applicable. However, it can lead to the formation of phosphorus-containing byproducts.

  • SOCl₂/NaBr is another effective method, but thionyl chloride is highly corrosive and requires careful handling.

  • HBr is a strong acid and can lead to charring or

Common side products in 3-(2-Bromoethyl)pyridine reactions and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-bromoethyl)pyridine. The content addresses common side products and offers strategies for their prevention.

Troubleshooting Guides & FAQs

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions involving this compound?

A1: The two most prevalent side products are the result of quaternization of the pyridine nitrogen and Hofmann elimination of the bromoethyl group.

  • Quaternization: The lone pair of electrons on the pyridine nitrogen is nucleophilic and can attack the electrophilic carbon of the bromoethyl group of another this compound molecule. This leads to the formation of a quaternary ammonium salt, which can result in dimerization or polymerization.

  • Hofmann Elimination: In the presence of a base, the bromoethyl group can undergo a β-elimination reaction to form 3-vinylpyridine. This is because the bromine is a good leaving group, and there are protons on the carbon adjacent to the one bearing the bromine.

Q2: How can I prevent the quaternization of the pyridine nitrogen during my reaction?

A2: Preventing quaternization involves reducing the nucleophilicity of the pyridine nitrogen. This can be achieved through two primary methods:

  • Acid Catalysis: Performing the reaction under acidic conditions protonates the pyridine nitrogen, forming a pyridinium salt. The positive charge effectively neutralizes the nucleophilicity of the nitrogen, preventing it from participating in N-alkylation reactions.

  • Use of Protecting Groups: Temporarily protecting the pyridine nitrogen with a suitable protecting group can prevent self-reaction. The choice of protecting group will depend on the specific reaction conditions.

Q3: I am observing the formation of 3-vinylpyridine in my reaction. How can I minimize this elimination side product?

A3: The formation of 3-vinylpyridine is a result of an elimination reaction, which competes with the desired nucleophilic substitution. The ratio of substitution to elimination can be influenced by several factors:

  • Base Strength and Steric Hindrance: The choice of base is critical. Strong, sterically hindered bases (e.g., potassium tert-butoxide) tend to favor elimination. Using a weaker, less sterically hindered base (e.g., potassium carbonate) can favor the desired substitution reaction.

  • Temperature: Higher reaction temperatures generally favor elimination over substitution. Running the reaction at the lowest effective temperature can help minimize the formation of 3-vinylpyridine.

  • Solvent: The choice of solvent can also play a role. Polar aprotic solvents are generally suitable for nucleophilic substitution reactions.

Quantitative Data Summary

The following tables summarize the expected outcomes of reactions with this compound under different conditions. Please note that these are representative yields based on general principles of organic chemistry, as specific comparative data for this exact molecule is not extensively published.

Table 1: Influence of Base on Nucleophilic Substitution vs. Elimination

EntryBaseSolventTemperature (°C)Desired Substitution Product Yield (%)3-Vinylpyridine (Elimination) Yield (%)
1Potassium Carbonate (K₂CO₃)DMF60-80HighLow
2Sodium Hydride (NaH)THF25-60Moderate to HighModerate
3Potassium tert-butoxide (t-BuOK)t-BuOH80LowHigh

Table 2: Prevention of Pyridine N-Alkylation (Quaternization)

EntryMethodConditionsExpected Quaternization Side Product (%)
1No preventative measureNeutral, aprotic solventHigh
2Acid Catalysis (e.g., HCl, HBr)Stoichiometric amount of acidLow
3Pyridine N-oxide formation/reduction1. m-CPBA; 2. PPh₃Very Low

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution on this compound with Prevention of Quaternization

This protocol describes a general method for reacting a nucleophile with this compound while minimizing the self-reaction of the pyridine nitrogen.

Materials:

  • This compound hydrobromide

  • Nucleophile (e.g., an amine, thiol, or alcohol)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the nucleophile (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous DMF to dissolve the reactants.

  • In a separate flask, dissolve this compound hydrobromide (1.2 eq.) in a minimal amount of DMF.

  • Slowly add the this compound solution to the stirred mixture of the nucleophile and base.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into cold water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 3-Vinylpyridine via Hofmann Elimination of this compound

This protocol is designed to favor the elimination reaction to produce 3-vinylpyridine.

Materials:

  • This compound hydrobromide

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tert-butanol (t-BuOH)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add potassium tert-butoxide (1.5 eq.) and anhydrous tert-butanol.

  • Stir the mixture until the base is fully dissolved.

  • Add this compound hydrobromide (1.0 eq.) portion-wise to the solution.

  • Heat the reaction mixture to reflux (approx. 82 °C) and monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure (3-vinylpyridine is volatile).

  • Purify the product by distillation if necessary.

Visualizations

Side_Products This compound This compound Quaternized Dimer/Polymer Quaternized Dimer/Polymer This compound->Quaternized Dimer/Polymer Self-reaction 3-Vinylpyridine 3-Vinylpyridine This compound->3-Vinylpyridine Elimination (Base) Desired Substitution Product Desired Substitution Product Nucleophile Nucleophile This compound This compound Nucleophile->this compound Base Base Base->this compound This compound->Desired Substitution Product Substitution (Nucleophile)

Caption: Common reaction pathways for this compound.

Prevention_Strategies cluster_quaternization Quaternization Prevention cluster_elimination Elimination Control Quaternization Quaternization Acid Catalysis Acid Catalysis Quaternization->Acid Catalysis Protonate N Protecting Group Protecting Group Quaternization->Protecting Group Block N Elimination (3-Vinylpyridine) Elimination (3-Vinylpyridine) Weaker Base Weaker Base Elimination (3-Vinylpyridine)->Weaker Base Favor Substitution Lower Temperature Lower Temperature Elimination (3-Vinylpyridine)->Lower Temperature Favor Substitution

Caption: Strategies to prevent common side reactions.

Experimental_Workflow start Start: this compound Reaction issue Identify Side Product start->issue quaternization Quaternization Observed issue->quaternization Pyridine N-Alkylation elimination Elimination Observed issue->elimination 3-Vinylpyridine Formation solution_q Implement Prevention: - Acid Catalysis - Protecting Group quaternization->solution_q solution_e Modify Conditions: - Weaker/Less Hindered Base - Lower Temperature elimination->solution_e end Desired Product solution_q->end solution_e->end

Technical Support Center: Troubleshooting Low Conversion Rates in 3-(2-Bromoethyl)pyridine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting assistance and frequently asked questions (FAQs) for overcoming common challenges encountered during the N-alkylation of secondary amines with 3-(2-bromoethyl)pyridine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during your alkylation experiments, presented in a question-and-answer format to directly tackle common problems.

Q1: I am observing very low to no conversion of my starting amine. What are the primary causes and how can I improve the yield?

A1: Low or no product formation is a common issue in N-alkylation reactions and can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Conversion

low_conversion_workflow start Low/No Conversion reagent_quality Assess Reagent Quality start->reagent_quality reaction_conditions Evaluate Reaction Conditions start->reaction_conditions side_reactions Consider Side Reactions start->side_reactions amine_purity Check Amine Purity & Anhydrous Conditions reagent_quality->amine_purity alkylating_agent_purity Verify this compound Integrity (Degradation?) reagent_quality->alkylating_agent_purity solvent_dryness Ensure Anhydrous Solvent reagent_quality->solvent_dryness base_strength Inadequate Base Strength or Solubility? reaction_conditions->base_strength temperature Suboptimal Temperature? reaction_conditions->temperature concentration Incorrect Stoichiometry or Concentration? reaction_conditions->concentration elimination Elimination to 3-Vinylpyridine? side_reactions->elimination quaternization Pyridine Quaternization? side_reactions->quaternization

Caption: Troubleshooting workflow for low conversion rates.

Detailed Troubleshooting Steps:

  • Re-evaluate Your Base: The base is critical for deprotonating the secondary amine (if its pKa requires it) or neutralizing the HBr formed during the reaction.

    • Strength and Solubility: Ensure the base is strong enough to facilitate the reaction but not so strong that it promotes side reactions like elimination. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA). The solubility of the base in your chosen solvent is crucial for its effectiveness.

    • Anhydrous Conditions: Water can quench the amine anion if a very strong base is used and can also hydrolyze the alkylating agent. Ensure all reagents and solvents are anhydrous.

  • Assess the Alkylating Agent: this compound can degrade over time, especially if exposed to light or moisture. Consider purifying the reagent by distillation or column chromatography if its quality is uncertain.

  • Optimize Reaction Temperature: The reaction temperature significantly impacts the rate of reaction.

    • If the reaction is sluggish at room temperature, gentle heating (e.g., 40-80 °C) can increase the rate. However, be aware that higher temperatures can also promote side reactions.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal balance.

  • Check Stoichiometry: The molar ratio of reactants is important.

    • A slight excess (1.1-1.2 equivalents) of the this compound is often used to ensure complete consumption of the more valuable amine.

    • Ensure a sufficient amount of base is present to neutralize the HBr generated. Typically, 1.5 to 2.0 equivalents of a carbonate base are used.

  • Solvent Choice: The solvent plays a key role in the reaction rate and can influence the reaction pathway.

    • Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally good choices for SN2 reactions as they can help to solvate the cation and accelerate the reaction.

Q2: My reaction is producing multiple products, making purification difficult. What are the likely side reactions and how can I minimize them?

A2: The formation of multiple products is often due to competing side reactions. Identifying these byproducts can help in optimizing the reaction conditions to favor the desired product.

Potential Side Reactions and Mitigation Strategies

side_reactions start This compound + Secondary Amine desired_product Desired N-Alkylated Product start->desired_product SN2 Reaction elimination Elimination (3-Vinylpyridine) start->elimination E2 Reaction (Strong/Hindered Base) pyridine_alkylation Pyridine N-Alkylation (Quaternization) start->pyridine_alkylation Intermolecular Reaction overalkylation Overalkylation (Quaternary Ammonium Salt) desired_product->overalkylation Further Alkylation

Caption: Common side reactions in this compound alkylation.

  • Overalkylation: If the newly formed tertiary amine is sufficiently nucleophilic, it can react with another molecule of this compound to form a quaternary ammonium salt.

    • Mitigation: Use a slight excess of the secondary amine relative to the alkylating agent. Slow, dropwise addition of the alkylating agent can also help to maintain a low concentration and reduce the likelihood of a second alkylation.

  • Elimination: this compound can undergo elimination of HBr to form 3-vinylpyridine, especially in the presence of a strong or sterically hindered base at elevated temperatures.

    • Mitigation: Use a milder base such as potassium carbonate. Avoid excessively high reaction temperatures.

  • Pyridine N-Alkylation (Quaternization): The nitrogen on the pyridine ring can be alkylated by another molecule of this compound, leading to a quaternized byproduct.

    • Mitigation: This is more likely at higher temperatures. Maintaining a controlled temperature and using the appropriate stoichiometry can help minimize this side reaction.

Q3: I am having difficulty purifying my final product. What are the recommended purification techniques?

A3: The purification of N-alkylated pyridine derivatives can be challenging due to their basic nature and potential for similar polarities between the product and byproducts.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying these types of compounds.

    • Stationary Phase: Silica gel is typically used. However, the basicity of the pyridine nitrogen can lead to peak tailing due to strong interactions with acidic silanol groups on the silica surface.

    • Mobile Phase: A gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is often effective.

    • Reducing Peak Tailing: To improve peak shape, a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol can be added to the mobile phase. This will compete with the product for binding to the acidic sites on the silica gel. Alternatively, using a more inert stationary phase like alumina may be beneficial.

  • Acid-Base Extraction: An initial workup using an acid-base extraction can help to remove non-basic impurities.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move to the aqueous layer.

    • Separate the aqueous layer and wash it with an organic solvent to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the product.

    • Extract the product back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Crystallization/Recrystallization: If the product is a solid, crystallization or recrystallization from a suitable solvent system can be a highly effective purification method.

Experimental Protocols

Below are generalized experimental protocols for the N-alkylation of a secondary amine with this compound. These should be considered as starting points and may require optimization for your specific substrate.

Protocol 1: General Procedure using Potassium Carbonate

  • Reactant Preparation: In a round-bottom flask, dissolve the secondary amine (1.0 eq.) in an anhydrous solvent such as acetonitrile or DMF.

  • Addition of Base: Add anhydrous potassium carbonate (2.0 eq.).

  • Addition of Alkylating Agent: Add this compound hydrobromide (1.1 eq.). Note: If using the free base of this compound, an equivalent of HBr will not be generated from the starting material itself.

  • Reaction: Stir the mixture at a suitable temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Workflow for General N-Alkylation Protocol

general_protocol start Start dissolve_amine Dissolve Secondary Amine in Anhydrous Solvent start->dissolve_amine add_base Add Anhydrous K2CO3 dissolve_amine->add_base add_alkylating_agent Add this compound HBr add_base->add_alkylating_agent react Stir at Appropriate Temperature (Monitor by TLC/LC-MS) add_alkylating_agent->react workup Cool, Filter, and Concentrate react->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: General workflow for the N-alkylation protocol.

Data Presentation

The following tables summarize how different reaction parameters can influence the yield of N-alkylation reactions. The data is illustrative and based on general principles of N-alkylation of amines, and specific results will vary depending on the substrates used.

Table 1: Influence of Base and Solvent on N-Alkylation Yield

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)Acetonitrile6012Moderate
2K₂CO₃ (2.0)DMF608Good
3Cs₂CO₃ (2.0)Acetonitrile608Good-Excellent
4DIPEA (2.0)DMF8012Moderate-Good
5NoneAcetonitrile6024Low

Table 2: Effect of Temperature on Reaction Time and Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF2524Low-Moderate
2K₂CO₃DMF608Good
3K₂CO₃DMF1004Moderate (with side products)

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental procedures should be conducted with appropriate safety precautions in a suitable laboratory setting. The specific results of any chemical reaction can vary depending on the purity of reagents, reaction conditions, and other factors.

Technical Support Center: Managing Exothermic Reactions with 3-(2-Bromoethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-Bromoethyl)pyridine, focusing on the management of potentially exothermic reactions.

Troubleshooting Exothermic Reactions

Unexpected temperature increases during reactions with this compound can indicate a potential thermal runaway. This guide provides a structured approach to troubleshoot and mitigate such events.

Problem: Uncontrolled Temperature Spike During Reaction

A sudden and rapid increase in reaction temperature is a primary indicator of an exothermic event that is proceeding too quickly.

Possible Causes:

  • Incorrect Reagent Addition Rate: Adding the nucleophile or this compound too quickly can lead to a rapid release of heat that overwhelms the cooling capacity of the system.

  • Inadequate Cooling: The cooling system (e.g., ice bath, cryostat) may not be sufficient for the scale of the reaction or may have failed.

  • High Reactant Concentration: Using overly concentrated solutions can lead to a rapid reaction rate and excessive heat generation.

  • Presence of Impurities: Impurities in the starting materials or solvent can sometimes catalyze unintended, highly exothermic side reactions.

  • Secondary Decomposition: The initial exothermic reaction could raise the temperature to a point where the reactants, intermediates, or the product itself begin to decompose, leading to a secondary, often more energetic, runaway reaction.

Solutions:

Solution Description
Immediate Action 1. Stop the addition of any further reagents. 2. Enhance cooling immediately (e.g., add more ice/dry ice to the bath). 3. If safe, add a pre-chilled, inert solvent to dilute the reaction mixture.
Process Control 1. Slow Reagent Addition: Utilize a syringe pump or a dropping funnel for controlled, dropwise addition of the limiting reagent. 2. Monitor Internal Temperature: Always use a calibrated thermometer or thermocouple to monitor the internal temperature of the reaction, not just the bath temperature. 3. Adequate Cooling: Ensure the cooling bath has sufficient capacity for the reaction scale and is at the appropriate temperature before starting the reagent addition.
Reaction Parameters 1. Dilution: Perform the reaction at a lower concentration to better manage heat dissipation. 2. Lower Temperature: Start the reaction at a lower temperature to slow down the reaction rate.
Material Purity 1. Use Pure Reagents: Ensure the purity of this compound, the nucleophile, and the solvent to avoid unknown side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound?

Q2: What are common side reactions with this compound that could be exothermic?

  • Over-alkylation: Primary or secondary amine nucleophiles can potentially react more than once with this compound, leading to the formation of di- or tri-alkylated products. Each alkylation step is exothermic.

  • Elimination Reactions: In the presence of a strong base, this compound can undergo elimination to form 3-vinylpyridine. This is also an exothermic process.

  • Quaternization of the Pyridine Ring: While the primary reaction is typically at the bromoethyl group, under certain conditions, the pyridine nitrogen can act as a nucleophile, leading to polymerization or reaction with another molecule of this compound.

Q3: How can I estimate the potential exotherm of my reaction?

Without specific experimental data, a precise estimation is difficult. However, you can take the following precautionary steps:

  • Run a Small-Scale Test: Before proceeding to a larger scale, conduct the reaction on a small scale (e.g., mmol) with careful temperature monitoring to get a qualitative understanding of the exotherm.

  • Thermal Screening: For industrial applications, it is highly recommended to perform thermal screening using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to determine the heat of reaction and the onset temperature of any decomposition reactions.

Q4: What are the recommended safety precautions when working with this compound?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood.

  • Emergency Preparedness: Have an appropriate fire extinguisher (e.g., dry chemical, CO2) and a safety shower/eyewash station readily accessible.

  • Safe Handling: Avoid inhalation, ingestion, and skin contact.

Quantitative Data on Thermal Hazards

While specific quantitative data for the exothermic reactions of this compound were not found in the search results, the following table outlines the types of data that are crucial for a thorough thermal hazard assessment. Researchers should aim to obtain this data, especially when scaling up reactions.

Parameter Description Importance
Heat of Reaction (ΔHr) The total amount of heat released or absorbed during the chemical reaction.A high negative value indicates a strongly exothermic reaction with a higher potential for thermal runaway.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase of the reaction mass if no heat is lost to the surroundings.A high ΔTad indicates that a loss of cooling could lead to a dangerous temperature increase.
Onset Temperature of Decomposition (Tonset) The temperature at which a substance begins to decompose exothermically.If the maximum temperature of the desired reaction approaches the Tonset of any component, the risk of a secondary, more dangerous runaway is high.
Heat of Decomposition (ΔHd) The amount of heat released during the decomposition of a substance.A high value indicates a very energetic decomposition that can lead to a rapid pressure increase.

Experimental Protocols

Representative Protocol: N-Alkylation of a Primary Amine with this compound

This protocol is a general guideline and should be optimized for the specific amine being used.

Materials:

  • This compound hydrobromide

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (K2CO3), anhydrous

  • Acetonitrile (CH3CN), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous acetonitrile to the flask.

  • In a separate flask, dissolve this compound hydrobromide (1.2 eq) in a minimal amount of anhydrous acetonitrile.

  • Slowly add the this compound solution to the stirring amine suspension at room temperature over 30 minutes using a dropping funnel.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (around 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium salts and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the N-alkylated product.

Mandatory Visualizations

Experimental Workflow for N-Alkylation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_amine 1. Charge flask with primary amine and K2CO3 prep_solvent 2. Add anhydrous acetonitrile prep_amine->prep_solvent add_bep 4. Slow addition of This compound solution prep_solvent->add_bep prep_bep 3. Dissolve this compound HBr in acetonitrile prep_bep->add_bep reflux 5. Heat to reflux and monitor by TLC add_bep->reflux cool 6. Cool to room temperature reflux->cool filter_salts 7. Filter salts and wash cool->filter_salts concentrate_filtrate 8. Concentrate filtrate filter_salts->concentrate_filtrate extract 9. Dissolve in EtOAc, wash with NaHCO3 and brine concentrate_filtrate->extract dry 10. Dry with MgSO4, filter, and concentrate extract->dry chromatography 11. Purify by flash column chromatography dry->chromatography product Final Product chromatography->product

Caption: Workflow for the N-alkylation of a primary amine.

GSK-3β Signaling Pathway in Alzheimer's Disease

This compound is a precursor for synthesizing inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in the pathology of Alzheimer's disease.

GSK3B_pathway Wnt Wnt GSK3B_inactive p-GSK-3β (Inactive) Wnt->GSK3B_inactive inhibits PI3K_Akt PI3K/Akt Pathway PI3K_Akt->GSK3B_inactive phosphorylates (inhibits) GSK3B_active GSK-3β (Active) Tau Tau Protein GSK3B_active->Tau hyperphosphorylates APP Amyloid Precursor Protein (APP) GSK3B_active->APP promotes amyloidogenic processing Beta_Catenin β-catenin GSK3B_active->Beta_Catenin phosphorylates for degradation NFTs Neurofibrillary Tangles (NFTs) Tau->NFTs leads to Amyloid_Plaques Amyloid-β Plaques APP->Amyloid_Plaques leads to Gene_Transcription Gene Transcription (Inhibited) Beta_Catenin->Gene_Transcription degradation inhibits

Navigating the Reactivity of 3-(2-Bromoethyl)pyridine: A Technical Guide to Preventing Dehydrobromination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the utility of 3-(2-bromoethyl)pyridine as a synthetic intermediate is often complicated by its propensity to undergo dehydrobromination, an elimination reaction that yields the undesired byproduct, 3-vinylpyridine. This technical support guide provides a comprehensive overview of the factors influencing this side reaction and offers detailed troubleshooting advice and experimental protocols to promote the desired nucleophilic substitution pathway.

Dehydrobromination is a common competing reaction pathway in nucleophilic substitution reactions of alkyl halides. In the case of this compound, this E2 (bimolecular elimination) reaction is particularly facile due to the presence of acidic protons on the carbon adjacent to the pyridine ring and the ability of the pyridine nitrogen, or an external base, to abstract a proton. Understanding and controlling the delicate balance between the desired SN2 (bimolecular nucleophilic substitution) and the undesired E2 reaction is paramount for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is dehydrobromination and why is it a problem with this compound?

A1: Dehydrobromination is an elimination reaction where a hydrogen and a bromine atom are removed from adjacent carbon atoms, resulting in the formation of a double bond. With this compound, this leads to the formation of 3-vinylpyridine. This is often an undesired side product as it consumes the starting material and can be difficult to separate from the desired substitution product, thus lowering the overall yield and purity of the target molecule.

Q2: My reaction is producing a significant amount of 3-vinylpyridine. What are the most likely causes?

A2: The formation of 3-vinylpyridine is favored by conditions that promote E2 elimination. The primary factors to investigate are:

  • Reaction Temperature: High temperatures significantly favor elimination over substitution.[1]

  • Base/Nucleophile Strength: Strong and sterically hindered bases are more likely to act as a base, abstracting a proton and initiating elimination, rather than as a nucleophile attacking the carbon atom.

  • Solvent Choice: Polar protic solvents can solvate and stabilize the transition state of the elimination reaction.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to increased elimination.

Q3: How does the hydrobromide salt form of this compound affect the reaction?

A3: this compound is often supplied as its hydrobromide salt for improved stability and handling. In this form, the pyridine nitrogen is protonated. While this prevents the pyridine nitrogen from acting as an internal base to promote elimination, it also deactivates it as a nucleophile if it is the intended reacting species. If an external nucleophile is used, the acidic proton on the pyridinium salt can react with the base/nucleophile, complicating the reaction stoichiometry and potentially still leading to elimination if a strong base is used for deprotonation. It is often necessary to neutralize the salt in situ or use the free base form of the starting material.

Q4: Can the choice of nucleophile influence the amount of dehydrobromination?

A4: Absolutely. The ideal nucleophile for minimizing elimination is one that is a good nucleophile but a weak base. Nucleophiles with high pKa values for their conjugate acids tend to be strong bases and will favor elimination. For example, soft nucleophiles like azide (N₃⁻), cyanide (CN⁻), and thiols (RSH) are generally good choices for promoting substitution over elimination.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues with dehydrobromination during reactions with this compound.

Observed Problem Potential Cause(s) Recommended Solution(s)
High percentage of 3-vinylpyridine in the product mixture. 1. Reaction temperature is too high.2. The nucleophile is too basic or sterically hindered.3. The solvent is promoting elimination (e.g., polar protic).4. The concentration of the base is too high.1. Lower the reaction temperature. Conduct the reaction at room temperature or below (e.g., 0 °C or -20 °C).2. Choose a less basic nucleophile. Opt for nucleophiles with a lower pKa of their conjugate acid. If possible, use a non-hindered nucleophile.3. Switch to a polar aprotic solvent. Solvents like DMF, DMSO, or acetonitrile are known to favor SN2 reactions.[2] 4. Use stoichiometric amounts of a non-hindered base if deprotonation of the nucleophile is required.
Low or no conversion of starting material. 1. Reaction temperature is too low.2. The nucleophile is not sufficiently reactive.3. The this compound hydrobromide was not adequately neutralized.1. Gradually increase the temperature. While high temperatures favor elimination, a moderate increase may be necessary to drive the reaction to completion.2. Consider a more reactive nucleophile or the use of a catalyst if applicable.3. Ensure complete deprotonation of the starting material by using a suitable base (e.g., a non-nucleophilic base like potassium carbonate) prior to or during the addition of the nucleophile.
Formation of multiple unidentified byproducts. 1. Decomposition of starting material or product at elevated temperatures.2. Side reactions of the nucleophile or product.1. Run the reaction at a lower temperature and monitor closely by TLC or LC-MS.2. Purify the starting materials and ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Experimental Protocols

The following are generalized experimental protocols designed to favor nucleophilic substitution over dehydrobromination. Researchers should adapt these protocols to their specific nucleophile and reaction scale.

Protocol 1: Substitution with a Weakly Basic Nucleophile (e.g., Sodium Azide)

This protocol is suitable for nucleophiles that are inherently weak bases.

Methodology:

  • To a solution of this compound hydrobromide (1.0 eq) in dry dimethylformamide (DMF, 10 mL/mmol), add sodium azide (1.2 eq).

  • Stir the reaction mixture at room temperature (20-25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Illustrative):

NucleophileSolventTemperature (°C)Time (h)Substitution Yield (%)Elimination Yield (%)
NaN₃DMF2512>95<5
NaN₃Ethanol78 (reflux)4~60~40
Protocol 2: Substitution with an Amine Nucleophile

This protocol is designed for amine nucleophiles, which can also act as bases. The use of a non-nucleophilic base to neutralize the hydrobromide salt is crucial.

Methodology:

  • Suspend this compound hydrobromide (1.0 eq) and potassium carbonate (1.5 eq) in dry acetonitrile (15 mL/mmol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the amine nucleophile (1.1 eq) to the mixture.

  • Stir the reaction at a controlled low temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Visualizing Reaction Control

To further aid in experimental design, the following diagrams illustrate the key concepts for controlling the reaction pathway.

Dehydrobromination_Mechanism sub This compound sub_prod Substitution Product (SN2 Pathway) sub->sub_prod Favored by: - Good nucleophile, weak base - Low temperature - Polar aprotic solvent h_beta β-Hydrogen nuc Nucleophile (Nu:) nuc->sub Nucleophilic Attack base Base (B:) elim_prod 3-Vinylpyridine (E2 Pathway) base->elim_prod Favored by: - Strong, bulky base - High temperature base->h_beta Proton Abstraction

Caption: The competing SN2 and E2 pathways for this compound.

Troubleshooting_Workflow start High 3-Vinylpyridine Formation? temp Is Temperature > 40°C? start->temp Yes base_check Is Nucleophile a Strong Base? temp->base_check No solution_temp Lower Temperature to 0-25°C temp->solution_temp Yes solvent_check Is Solvent Protic? base_check->solvent_check No solution_base Use Weaker/Less Hindered Nucleophile base_check->solution_base Yes solution_solvent Switch to Aprotic Solvent (DMF, MeCN) solvent_check->solution_solvent Yes end Re-evaluate Reaction solvent_check->end No solution_temp->end solution_base->end solution_solvent->end

Caption: A troubleshooting workflow for minimizing dehydrobromination.

By carefully selecting the reaction conditions, particularly the nucleophile, solvent, and temperature, researchers can effectively suppress the undesired dehydrobromination of this compound and achieve high yields of the desired nucleophilic substitution products. This guide serves as a starting point for optimizing these critical parameters in your synthetic endeavors.

References

Improving regioselectivity in reactions with 3-(2-Bromoethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(2-Bromoethyl)pyridine

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioselectivity in its reactions.

Frequently Asked Questions (FAQs)

Q1: I am attempting a nucleophilic substitution on the bromoethyl side chain, but I'm experiencing significant N-alkylation (quaternization) as a side product. How can I favor the desired SN2 reaction?

A1: This is a classic regioselectivity challenge due to two competing nucleophilic/electrophilic sites. The pyridine nitrogen can act as an intramolecular nucleophile, or an external nucleophile can attack the primary alkyl bromide. To favor the desired SN2 reaction at the side chain, consider the following strategies:

  • Nucleophile Choice: Use "soft" nucleophiles (e.g., iodide, thiolates, cyanide) which, according to Hard/Soft Acid/Base (HSAB) theory, prefer to attack the "softer" electrophilic carbon of the bromoethyl group over the "harder" nitrogen atom.

  • Solvent: Employ nonpolar or polar aprotic solvents (e.g., THF, Toluene, Acetonitrile). Protic solvents can stabilize the pyridinium salt intermediate, potentially favoring N-alkylation.[1] Polar aprotic solvents enhance the reactivity of the nucleophile, promoting the desired SN2 pathway.[2]

  • Temperature: Lowering the reaction temperature can often suppress the quaternization side reaction, which may have a higher activation energy.

  • Protonation/Lewis Acid: Temporarily protonating the pyridine nitrogen with a non-nucleophilic acid (e.g., HBF₄) or using a Lewis acid can "protect" it, preventing it from acting as a nucleophile. This must be compatible with your chosen external nucleophile.

Q2: How can I selectively functionalize the pyridine ring at the C4-position without affecting the bromoethyl group?

A2: Direct C-H functionalization of the pyridine ring while the bromoethyl side chain is present requires careful strategy to control regioselectivity. The most effective modern approach is the Minisci reaction using a removable N-blocking group.[3][4]

  • Blocking Group Strategy: A fumarate-derived blocking group can be installed on the pyridine nitrogen.[5] This group sterically hinders the C2 and C6 positions and electronically directs radical alkylation almost exclusively to the C4 position.[5][6] The reaction proceeds under acid-free conditions, which helps preserve the bromoethyl moiety. The blocking group can be easily removed post-reaction.[4] This method is highly practical and avoids the mixtures of regioisomers often seen with traditional Minisci reactions.[3][6]

Q3: What is the best method to introduce a substituent at the C2-position of this compound?

A3: The C2-position is electronically favored for nucleophilic and radical attack. A highly reliable method for introducing substituents at C2 is the Pyridine N-Oxide Strategy .

  • Oxidation: First, oxidize the this compound to its corresponding N-oxide. This activates the C2 and C4 positions for substitution.

  • Functionalization: The N-oxide can then be treated with various reagents to achieve C2-functionalization. For example, treatment with POCl₃ or (COCl)₂ can introduce a chlorine atom specifically at the C2 position.[7][8] Reductive alkylation of N-oxides using Wittig reagents or 1,1-diborylalkanes also shows excellent C2-selectivity.[9][10][11]

  • Deoxygenation: The N-oxide group can then be removed by reduction (e.g., with PCl₃ or H₂/Pd) to yield the C2-substituted pyridine.

Q4: My C-H functionalization reaction is producing a mixture of C2 and C4 isomers. How can I improve the selectivity?

A4: Achieving high regioselectivity between the C2 and C4 positions is a common challenge. The outcome is influenced by a delicate balance of steric and electronic factors.

  • For C4-Selectivity: As detailed in Q2, the most robust method is to use a removable N-blocking group, which effectively shuts down reactivity at C2.[5][6] Certain reaction conditions, such as using specific bases (e.g., N-methylpiperidine) and solvents (e.g., CHCl₃), have also been shown to favor C4-sulfonylation.[12][13]

  • For C2-Selectivity: The N-oxide strategy is highly effective for directing a wide range of functionalities to the C2 position.[9][10] Additionally, Directed ortho-Metalation (DoM) can be considered if a directing group is present at the C3 position. However, the ethyl bromide group itself is not a standard directing group for DoM.[14][15] Solvent choice can also be critical; for instance, in some alkylations, a THF/toluene mixture has been shown to favor C2-alkylation, whereas non-coordinating solvents like hexane favor C4.[16]

Troubleshooting Guides

Problem 1: Low Yield & Complex Mixture in Side-Chain Substitution
Probable CauseRecommended Solution
Competing N-alkylation Use a "softer" nucleophile (e.g., NaI, KCN, NaSR). Switch to a polar aprotic solvent like THF or acetonitrile.[1][2] Consider protecting the nitrogen by protonation with a non-nucleophilic acid.
Elimination (E2) Side Reaction Use a less sterically hindered, more nucleophilic base. Lower the reaction temperature. Ensure anhydrous conditions.
Decomposition of Starting Material Lower the reaction temperature. Use a milder base if applicable. Reduce reaction time and monitor by TLC/LC-MS.
Problem 2: Poor Regioselectivity in Ring C-H Functionalization
Probable CauseRecommended Solution
Mixture of C2/C4 Isomers (Minisci) For C4-selectivity, employ a removable N-blocking group (e.g., fumarate-derived).[5][6]
Reaction at undesired positions For C2-selectivity, convert the starting material to the N-oxide first, then perform the functionalization and subsequent deoxygenation.[9][10]
Solvent/Base Effects Systematically screen solvents and bases. For some reactions, non-coordinating solvents favor C4, while coordinating solvents (THF) favor C2.[16] Amine bases can also strongly influence the C4/C2 ratio.[12]

Experimental Protocols

Protocol 1: Selective C4-Alkylation via a Removable N-Blocking Group (Minisci Reaction)

This protocol is adapted from the Baran group's methodology for the regioselective C4-alkylation of pyridines.[4][6]

  • Blocking Group Installation:

    • To a solution of this compound (1.0 equiv) in a suitable solvent, add maleic acid (1.1 equiv).

    • Heat the mixture to form the initial adduct.

    • After cooling, treat the adduct with an esterifying agent (e.g., diethyl sulfate) to form the stable pyridinium salt (the blocked pyridine). This salt can often be isolated as a stable solid.

  • C4-Alkylation (Minisci Reaction):

    • Dissolve the blocked pyridinium salt (1.0 equiv), a carboxylic acid (2.0 equiv), and AgNO₃ (0.2 equiv) in a 1:1 mixture of DCE and water.

    • Add ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv) to the mixture.

    • Heat the reaction at 50-60 °C and monitor its progress by TLC or LC-MS.

  • Blocking Group Removal:

    • After the reaction is complete, extract the product into an organic solvent.

    • Concentrate the organic layer and redissolve the crude material in dichloromethane.

    • Add DBU (3.0 equiv) and stir at room temperature for 30-60 minutes to cleave the blocking group.

    • Purify the resulting 4-alkyl-3-(2-bromoethyl)pyridine using flash column chromatography.

Protocol 2: Selective C2-Chlorination via Pyridine N-Oxide

This protocol is a general method for the C2-chlorination of pyridines.[7]

  • N-Oxide Formation:

    • Dissolve this compound (1.0 equiv) in a suitable solvent like dichloromethane or acetic acid.

    • Add an oxidizing agent such as m-CPBA or hydrogen peroxide (with a catalyst like tungstic acid) portion-wise at 0 °C.[17]

    • Allow the reaction to warm to room temperature and stir until complete.

    • Work up the reaction to isolate the this compound N-oxide.

  • C2-Chlorination:

    • Dissolve the N-oxide (1.0 equiv) and triethylamine (2.0 equiv) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add oxalyl chloride (2.0 equiv) or POCl₃ (1.5 equiv) dropwise.[7]

    • Stir at 0 °C for 30-60 minutes, then allow to warm to room temperature. Monitor by TLC.

  • Work-up and Deoxygenation (if required):

    • The chlorination often occurs with concomitant deoxygenation. If the N-oxide product is isolated, it can be reduced.

    • Quench the reaction carefully with water or a saturated NaHCO₃ solution.

    • Extract the product with an organic solvent, dry, and concentrate.

    • Purify the 2-chloro-3-(2-bromoethyl)pyridine by flash column chromatography.

Data Presentation

Table 1: Influence of Reaction Parameters on Regioselectivity
Desired OutcomeParameterFavored ConditionRationale & Notes
Side-Chain SN2 NucleophileSoft (I⁻, RS⁻, CN⁻)Favors attack at the soft C-Br center over the hard N atom.
SolventPolar Aprotic (THF, DMF)Enhances nucleophile strength without solvating it excessively, promoting SN2.[1][2]
N-Alkylation NucleophileHard (RO⁻, R₂N⁻)Favors attack at the hard nitrogen atom.
SolventPolar Protic (H₂O, EtOH)Stabilizes the resulting pyridinium salt.
C4-Alkylation StrategyN-Blocking GroupSterically blocks C2/C6, directing radicals to C4.[5][6]
Base/SolventN-methylpiperidine/CHCl₃Can improve C4/C2 ratio in certain C-H functionalizations.[12]
C2-Alkylation StrategyN-Oxide IntermediateActivates C2/C4 positions; C2 is often electronically preferred.[9][10]
SolventCoordinating (THF/Toluene)Can favor C2 over C4 in some direct alkylations.[16]

Visualizations

G start Starting Material: This compound q1 What is the target site for functionalization? start->q1 side_chain Side-Chain (SN2) q1->side_chain Side-Chain ring Pyridine Ring (C-H) q1->ring Ring nitrogen Pyridine Nitrogen q1->nitrogen Nitrogen sol_side_chain Strategy: - Use Soft Nucleophile - Polar Aprotic Solvent - Low Temperature side_chain->sol_side_chain q2 Which ring position? ring->q2 sol_nitrogen Strategy: - Use Hard Nucleophile/Alkylating Agent - Polar Protic Solvent nitrogen->sol_nitrogen c4_pos C4-Position q2->c4_pos C4 c2_pos C2-Position q2->c2_pos C2 sol_c4 Strategy: - Use Removable N-Blocking Group - Perform Minisci Reaction c4_pos->sol_c4 sol_c2 Strategy: - Convert to N-Oxide - Functionalize (e.g., POCl3) - Deoxygenate c2_pos->sol_c2

Caption: Decision workflow for selecting a regioselective strategy.

G start This compound step1 React with Maleic Acid start->step1 adduct Pyridinium Adduct step1->adduct step2 Esterify (e.g., (EtO)2SO) adduct->step2 blocked N-Blocked Pyridinium Salt (Fumarate-derived) step2->blocked step3 Minisci Reaction: R-COOH, AgNO3, (NH4)2S2O8 blocked->step3 c4_adduct C4-Alkylated Adduct step3->c4_adduct step4 Remove Blocking Group (DBU) c4_adduct->step4 product Final Product: 4-Alkyl-3-(2-Bromoethyl)pyridine step4->product

Caption: Pathway for C4-alkylation using a removable blocking group.

G start This compound step1 Oxidize (e.g., m-CPBA) start->step1 n_oxide Pyridine N-Oxide Intermediate step1->n_oxide step2 Functionalize C2 (e.g., POCl3) n_oxide->step2 c2_product Final Product: 2-Chloro-3-(2-Bromoethyl)pyridine step2->c2_product note Reaction often proceeds with concomitant deoxygenation. If not, a final reduction step is needed. c2_product->note

Caption: Pathway for C2-functionalization via an N-oxide intermediate.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-(2-Bromoethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst and optimizing conditions for cross-coupling reactions involving 3-(2-Bromoethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The primary challenge arises from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive complexes and poisoning the catalyst, which can halt or slow down the catalytic cycle.[1] This is a common issue with pyridine-containing substrates.

Q2: What are the most common cross-coupling reactions used with substrates like this compound?

A2: The most common and versatile cross-coupling reactions for aryl halides such as this compound are Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are widely used for the formation of carbon-carbon and carbon-nitrogen bonds.[2]

Q3: Which type of palladium catalyst is a good starting point for these reactions?

A3: For Suzuki-Miyaura reactions, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is a good starting point.[1][3] For Heck reactions, catalysts like Pd(OAc)₂ with ligands such as P(o-tolyl)₃ are often used.[4] For Sonogashira couplings, a combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst is typical.[5][6] For Buchwald-Hartwig amination, catalyst systems with bulky phosphine ligands like BINAP or Josiphos are effective.[7][8]

Q4: What are common side reactions to be aware of?

A4: Besides catalyst deactivation, potential side reactions include homocoupling of the coupling partners, and hydrodehalogenation of the starting material (replacement of bromine with hydrogen).[7] For this compound specifically, the ethyl bromide side chain could potentially undergo elimination or other competing reactions under certain basic conditions, although cross-coupling at the aryl bromide is generally more favorable.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation/poisoning by the pyridine nitrogen.[1][9] 2. Inactive catalyst or improper generation of the active Pd(0) species. 3. Insufficiently degassed solvent or reagents. 4. Inappropriate base or solvent.1. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) to sterically hinder pyridine coordination.[1] 2. Utilize a well-defined palladium pre-catalyst. 3. Ensure thorough degassing of the reaction mixture (e.g., freeze-pump-thaw or sparging with an inert gas).[3] 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, DMF).[2][3]
Formation of Palladium Black 1. Slow catalytic cycle leading to agglomeration of Pd(0). 2. High reaction temperature.1. Optimize reaction conditions to increase the catalytic rate (e.g., change ligand, base, or solvent). 2. Lower the reaction temperature if possible.[1]
Homocoupling of Coupling Partners 1. Presence of oxygen in the reaction mixture.[10] 2. Inappropriate ligand.1. Ensure the reaction is performed under a strict inert atmosphere.[3] 2. Employ bulky phosphine ligands that can disfavor the formation of homocoupling products.[3]
Hydrodehalogenation 1. High reaction temperatures. 2. Presence of impurities that can act as a hydrogen source.1. Lower the reaction temperature.[1] 2. Purify starting materials and ensure the use of dry, high-purity solvents.

Catalyst and Ligand Selection for Key Cross-Coupling Reactions

Reaction Palladium Source Recommended Ligands Typical Base Solvent System
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃XPhos, SPhos, P(t-Bu)₃K₃PO₄, Cs₂CO₃1,4-Dioxane/H₂O, Toluene
Heck Pd(OAc)₂P(o-tolyl)₃, PPh₃Et₃N, K₂CO₃DMF, Acetonitrile
Sonogashira Pd(PPh₃)₄, PdCl₂(PPh₃)₂PPh₃Et₃N, DiisopropylamineDMF, THF
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂BINAP, Xantphos, RuPhosNaOt-Bu, K₃PO₄Toluene, Dioxane

This table provides general starting points. Optimization of specific reaction conditions is often necessary.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This is a general guideline and may require optimization.

  • Reagent Preparation : In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[3]

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[3]

  • Degassing : Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.[3]

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.[3]

  • Reaction : Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).[3]

  • Work-up : Cool the reaction, dilute with an organic solvent, and wash with water and brine.[3]

General Procedure for Heck Coupling

This is a general guideline and may require optimization.

  • Reaction Setup : In a sealed tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tolyl)₃, 4 mol%).[4]

  • Degassing : Evacuate and backfill the tube with an inert gas.[4]

  • Reagent Addition : Add the anhydrous solvent (e.g., DMF), the alkene (1.5 equiv.), and the base (e.g., Et₃N, 2.0 equiv.) via syringe.[4]

  • Reaction : Seal the tube and heat the mixture at the desired temperature with stirring (monitor by GC-MS or TLC).[4]

  • Work-up : After cooling, dilute with an organic solvent, filter through celite, and wash the filtrate with water and brine before purification.[4]

General Procedure for Sonogashira Coupling

This is a general guideline and may require optimization.

  • Reaction Setup : To a flame-dried flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) salt (e.g., CuI, 5 mol%), this compound (1.0 equiv.), and the terminal alkyne (1.2 equiv.).

  • Solvent and Base Addition : Add an anhydrous, degassed solvent (e.g., DMF or THF) and a base (e.g., Et₃N or diisopropylamine).

  • Reaction : Stir the reaction mixture at room temperature or with gentle heating until completion (monitor by TLC or GC-MS).

  • Work-up : Dilute the mixture with an organic solvent, wash with aqueous ammonium chloride and brine, and then purify.[4]

General Procedure for Buchwald-Hartwig Amination

This is a general guideline and may require optimization.

  • Reaction Setup : In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃), the ligand (e.g., BINAP), and the base (e.g., NaOt-Bu) to a dry flask.

  • Reagent Addition : Add the solvent (e.g., toluene), this compound (1.0 equiv.), and the amine (1.2 equiv.).

  • Reaction : Heat the reaction mixture with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up : Cool the reaction, quench carefully with water or a saturated aqueous solution of ammonium chloride, extract with an organic solvent, and purify.

Visualizations

troubleshooting_workflow Troubleshooting Flowchart for Low Conversion start Low or No Conversion Observed check_catalyst Is the catalyst system appropriate for pyridine substrates? start->check_catalyst use_bulky_ligand Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos). check_catalyst->use_bulky_ligand No check_conditions Are reaction conditions optimized? check_catalyst->check_conditions Yes use_precatalyst Use a well-defined Pd pre-catalyst. use_bulky_ligand->use_precatalyst use_precatalyst->check_conditions screen_bases Screen different bases (K3PO4, Cs2CO3). check_conditions->screen_bases screen_solvents Screen different solvents (Dioxane, Toluene). screen_bases->screen_solvents check_setup Is the experimental setup robust? screen_solvents->check_setup degas Ensure thorough degassing of all reagents and solvents. check_setup->degas No reassess Re-evaluate substrate purity and reaction temperature. check_setup->reassess Yes degas->reassess catalytic_cycle Generalized Palladium-Catalyzed Cross-Coupling Cycle pd0 Pd(0)L_n pd_complex1 R-Pd(II)(X)L_n pd0->pd_complex1 oxidative_addition Oxidative Addition pd_complex2 R-Pd(II)(R')L_n pd_complex1->pd_complex2 transmetalation Transmetalation pd_complex2->pd0 product R-R' pd_complex2->product reductive_elimination Reductive Elimination reagents1 R-X (this compound) reagents1->pd_complex1 reagents2 R'-M (e.g., Ar-B(OH)2) reagents2->pd_complex2

References

Technical Support Center: Work-up Procedures for Reactions Containing 3-(2-Bromoethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(2-Bromoethyl)pyridine. The following sections detail work-up procedures, address common issues, and provide exemplary experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is a general work-up procedure for a nucleophilic substitution reaction using this compound with an amine or a phenol?

A1: A general work-up procedure typically involves quenching the reaction, followed by an aqueous work-up to remove inorganic salts and polar impurities. The organic product is then extracted, washed, dried, and concentrated. Final purification is usually achieved by column chromatography or recrystallization.

Q2: How do I remove unreacted this compound from my reaction mixture?

A2: Unreacted this compound can be removed by washing the organic layer with a dilute acid solution, such as 1M HCl. The basic pyridine nitrogen will be protonated, forming a water-soluble pyridinium salt that will partition into the aqueous layer. Alternatively, washing with an aqueous solution of copper sulfate can also be effective, as the copper will form a complex with the pyridine that is soluble in the aqueous phase.

Q3: I am observing an emulsion during the aqueous work-up. How can I resolve this?

A3: Emulsion formation is a common issue. To break an emulsion, you can try the following:

  • Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.

  • Allow the mixture to stand undisturbed for a longer period.

  • Gently swirl the separatory funnel instead of vigorous shaking.

  • Filter the entire mixture through a pad of Celite.

  • If the emulsion persists, breaking it up by the addition of a small amount of a different organic solvent might be effective.

Q4: My product, which contains a pyridine ring, is streaking on the silica gel column during purification. What can I do to improve the separation?

A4: Streaking of basic compounds like pyridines on silica gel is often due to strong interactions with acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine or pyridine. This will neutralize the acidic sites on the silica gel and lead to better peak shapes.

Q5: What are the best practices for handling and storing this compound and its hydrobromide salt?

A5: this compound and its hydrobromide salt should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. These compounds are typically solids and should be stored in a cool, dry place away from incompatible materials.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Monitor the reaction by TLC or LC-MS to ensure completion before starting the work-up.
Product is water-soluble and lost during aqueous extraction.Check the aqueous layers by TLC or LC-MS. If the product is present, saturate the aqueous phase with NaCl and re-extract with a more polar organic solvent like ethyl acetate or dichloromethane.
Product degradation during work-up.Pyridine-containing compounds can be sensitive to strong acids or bases. If you suspect degradation, use milder conditions for washing (e.g., saturated sodium bicarbonate instead of strong base).
Persistent Impurities After Work-up Impurity co-elutes with the product during column chromatography.Try a different solvent system for chromatography. A gradient elution may be necessary. If the impurity is an isomer, preparative HPLC might be required.
Unreacted starting material remains.Ensure the reaction has gone to completion. If starting material is still present, an additional purification step like recrystallization or a second column may be needed.
Product Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of the product.Choose a lower-boiling point solvent or use a solvent mixture.
The solution is cooling too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Difficulty Filtering Precipitated Product The precipitate is very fine.Use a filter aid like Celite.
The product is gummy or oily.Ensure the product is fully solidified before filtration. Try cooling the mixture for a longer period or scratching the inside of the flask to induce crystallization.

Experimental Protocols & Data

Example 1: N-Alkylation of an Amine with a Pyridine Derivative (Analogous to this compound)

This protocol describes the synthesis of a 3-aminoimidazo[1,2-α]pyridine derivative, which is analogous to the reaction of an amine with this compound.

Reaction Scheme: 2-aminopyridine derivative + aldehyde + isocyanide -> 3-aminoimidazo[1,2-α]pyridine derivative

Work-up and Purification:

  • After the reaction is complete (monitored by TLC), add water (10 mL) to the reaction mixture.

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with water (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • The resulting crude residue is purified by recrystallization from 95% ethanol to yield the pure product.[1]

Reactant 1 Reactant 2 Reactant 3 Solvent Temperature Time Yield
2-aminopyridineBenzaldehyde4-chlorophenyl isocyanideMethanol60 °C3 h34.8%
Example 2: General Work-up for a Suzuki Coupling Reaction of a Pyridine Derivative

This protocol provides a general work-up for a Suzuki coupling reaction involving a bromopyridine derivative.

Work-up and Purification:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with water (100 mL) and ethyl acetate (150 mL).

  • Separate the aqueous layer and back-extract with ethyl acetate (50 mL).

  • Combine the organic layers and wash with three 50-mL portions of 1M HCl solution.

  • The combined acidic aqueous layers are then treated with 5M aqueous NaOH to a pH of approximately 9.

  • Extract the cloudy aqueous layer with three 50-mL portions of ethyl acetate.

  • The combined organic phases are concentrated on a rotary evaporator to leave a solid residue.

  • The residue is purified by recrystallization from acetonitrile.[2]

Visualizations

G General Work-up Workflow for this compound Reactions reaction Reaction Mixture quench Quench Reaction (e.g., with water or sat. NH4Cl) reaction->quench extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate or DCM) quench->extraction wash_acid Wash with Dilute Acid (e.g., 1M HCl) (Removes basic impurities) extraction->wash_acid wash_base Wash with Dilute Base (e.g., sat. NaHCO3) (Removes acidic impurities) wash_acid->wash_base wash_brine Wash with Brine (Removes residual water) wash_base->wash_brine dry Dry Organic Layer (e.g., with Na2SO4 or MgSO4) wash_brine->dry filter_concentrate Filter and Concentrate (Rotary Evaporation) dry->filter_concentrate purification Purification filter_concentrate->purification column Column Chromatography purification->column If necessary recrystallization Recrystallization purification->recrystallization If necessary product Pure Product column->product recrystallization->product G Troubleshooting Emulsion Formation start Emulsion Forms During Aqueous Extraction add_brine Add Saturated NaCl (Brine) start->add_brine resolved Emulsion Resolved add_brine->resolved Success not_resolved Emulsion Persists add_brine->not_resolved Failure wait Allow to Stand filter Filter Through Celite wait->filter Failure wait->resolved Success filter->resolved Success not_resolved->wait G Side Reaction: Quaternization of Pyridine reagents This compound + Another Pyridine-Containing Molecule reaction Reaction Conditions (e.g., heat, prolonged time) reagents->reaction side_product Quaternary Pyridinium Salt (Side Product) reaction->side_product workup_issue Work-up Complication: Side product may be water-soluble or precipitate side_product->workup_issue

References

Preventing polymerization of 3-(2-Bromoethyl)pyridine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the storage and handling of 3-(2-Bromoethyl)pyridine to prevent its polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability during storage?

A1: this compound is susceptible to self-polymerization. This occurs through a process called quaternization, where the nitrogen atom of one pyridine ring acts as a nucleophile and attacks the electrophilic bromoethyl group of another molecule. This chain reaction leads to the formation of oligomers and polymers, which can appear as a discoloration or increased viscosity of the product.

Q2: What are the ideal storage conditions to minimize the risk of polymerization?

A2: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The recommended storage parameters are summarized in the table below.

Q3: Are there any chemical inhibitors that can be added to prevent polymerization?

A3: While specific inhibitors for this compound are not extensively documented, the use of sterically hindered, non-nucleophilic bases can potentially retard cationic polymerization. However, the addition of any substance will alter the purity of the material. For most applications, strict adherence to proper storage conditions is the preferred method for preventing polymerization.

Q4: How can I tell if my this compound has started to polymerize?

A4: Visual inspection can often provide the first indication of polymerization. Signs include a change in color (e.g., darkening or yellowing), an increase in viscosity, or the formation of solid precipitates. For a more definitive assessment, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gel Permeation Chromatography (GPC) can be employed.

Troubleshooting Guide

This guide provides steps to take if you suspect your stored this compound has undergone polymerization.

dot

Validation & Comparative

A Comparative Guide to the Reactivity of 2-, 3-, and 4-(2-Bromoethyl)pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 2-, 3-, and 4-(2-Bromoethyl)pyridine. The position of the 2-bromoethyl group on the pyridine ring significantly influences the molecule's electronic properties and steric environment, leading to distinct reactivity profiles in key chemical transformations, including nucleophilic substitution (SN2), elimination (E2), and quaternization reactions. Understanding these differences is crucial for the strategic design of synthetic routes and the development of novel pharmaceutical agents.

Executive Summary of Relative Reactivity

The reactivity of the (2-bromoethyl)pyridine isomers is governed by the interplay of the electron-withdrawing nature of the pyridine nitrogen and its position relative to the side chain. This leads to a predictable trend in reactivity across the three isomers for common reaction types.

Reaction TypeReactivity OrderDriving Factors
Nucleophilic Substitution (SN2) 4- > 2- > 3-Electron-withdrawal stabilizing the transition state.
Elimination (E2) 4- ≈ 2- > 3-Acidity of β-hydrogens due to electron-withdrawal.
Quaternization of Pyridine Nitrogen 3- > 4- > 2-Basicity and steric hindrance of the nitrogen lone pair.

Theoretical Framework: Electronic and Steric Effects

The pyridine ring is electron-deficient compared to benzene due to the electronegativity of the nitrogen atom. This effect is most pronounced at the ortho (2-) and para (4-) positions, which are electronically activated towards nucleophilic attack and influence the reactivity of substituents at these positions. The meta (3-) position is less affected.

Logical Relationship of Isomer Structure to Reactivity

G cluster_isomers Isomers cluster_factors Determining Factors cluster_reactivity Reactivity Profile 2-(2-Bromoethyl)pyridine 2-(2-Bromoethyl)pyridine Electronic Effects Electronic Effects 2-(2-Bromoethyl)pyridine->Electronic Effects Strong -I, -M at C2 Steric Hindrance Steric Hindrance 2-(2-Bromoethyl)pyridine->Steric Hindrance High at N 3-(2-Bromoethyl)pyridine This compound This compound->Electronic Effects Moderate -I at C3 This compound->Steric Hindrance Low at N 4-(2-Bromoethyl)pyridine 4-(2-Bromoethyl)pyridine 4-(2-Bromoethyl)pyridine->Electronic Effects Strong -I, -M at C4 4-(2-Bromoethyl)pyridine->Steric Hindrance Low at N SN2 Reactivity SN2 Reactivity Electronic Effects->SN2 Reactivity E2 Reactivity E2 Reactivity Electronic Effects->E2 Reactivity Quaternization Rate Quaternization Rate Electronic Effects->Quaternization Rate influences basicity Steric Hindrance->Quaternization Rate

Caption: Influence of isomer structure on reactivity.

Comparison of Reactivity in Nucleophilic Substitution (SN2) Reactions

In SN2 reactions, a nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion in a single concerted step. The rate of this reaction is sensitive to the electrophilicity of the carbon atom.

The electron-withdrawing pyridine ring increases the partial positive charge on the carbon attached to the bromine, making it more susceptible to nucleophilic attack. This effect is strongest for the 4- and 2-isomers due to resonance and inductive effects. The 3-isomer is the least reactive as the electron-withdrawing effect at the meta position is weaker.

Inferred Reactivity Order (SN2): 4-(2-Bromoethyl)pyridine > 2-(2-Bromoethyl)pyridine > this compound

IsomerRelative RateRationale
4-(2-Bromoethyl)pyridine HighestStrong electron-withdrawal from the para nitrogen activates the side chain for nucleophilic attack.
2-(2-Bromoethyl)pyridine HighSignificant electron-withdrawal from the ortho nitrogen, slightly less activating than the 4-position in some cases.
This compound LowestWeaker inductive electron-withdrawal and no resonance effect at the meta position.
Experimental Protocol: General Procedure for SN2 Reaction
  • Reactant Preparation: Dissolve the (2-Bromoethyl)pyridine isomer (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).

  • Nucleophile Addition: Add the desired nucleophile (e.g., sodium azide, 1.2 eq.) to the solution.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography.

Comparison of Reactivity in Elimination (E2) Reactions

E2 reactions involve the removal of a proton from the carbon adjacent to the bromine-bearing carbon (β-hydrogen) by a base, leading to the formation of a double bond and elimination of HBr. The rate of E2 reactions is influenced by the acidity of the β-hydrogens.

The electron-withdrawing nature of the pyridine ring increases the acidity of the β-hydrogens, facilitating their abstraction by a base. This effect is most pronounced for the 2- and 4-isomers. A study on the base-induced elimination of 2-(2-chloroethyl)pyridine supports that these reactions proceed, with the protonated form of the substrate showing significantly higher reactivity.

Inferred Reactivity Order (E2): 4-(2-Bromoethyl)pyridine ≈ 2-(2-Bromoethyl)pyridine > this compound

IsomerRelative RateRationale
4-(2-Bromoethyl)pyridine HighThe strong electron-withdrawing effect of the nitrogen at the para position increases the acidity of the β-hydrogens.
2-(2-Bromoethyl)pyridine HighThe nitrogen at the ortho position also significantly increases the acidity of the β-hydrogens.
This compound LowThe weaker inductive effect at the meta position results in less acidic β-hydrogens.

General Workflow for SN2 vs. E2 Competition Study

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_reaction Competitive Reactions cluster_products Products cluster_analysis Analysis Isomer (2-Bromoethyl)pyridine Isomer SN2 SN2 Pathway Isomer->SN2 E2 E2 Pathway Isomer->E2 Reagent Base/Nucleophile (e.g., NaOEt) Reagent->SN2 Reagent->E2 Solvent Solvent (e.g., Ethanol) Solvent->SN2 Solvent->E2 Temp Temperature Temp->SN2 Temp->E2 Sub_Product Substitution Product SN2->Sub_Product Elim_Product Elimination Product (Vinylpyridine) E2->Elim_Product Analysis Product Ratio Analysis (GC-MS, NMR) Sub_Product->Analysis Elim_Product->Analysis

Caption: Workflow for analyzing SN2 vs. E2 products.

Comparison of Reactivity in Quaternization Reactions

Quaternization involves the reaction of the pyridine nitrogen's lone pair with an alkylating agent, forming a pyridinium salt. The rate of this SN2 reaction on nitrogen is primarily determined by the nucleophilicity (basicity) of the nitrogen atom and steric hindrance around it.

The electron-withdrawing bromoethyl group decreases the basicity of the pyridine nitrogen in all three isomers compared to pyridine itself. This effect is most pronounced in the 2- and 4-isomers. The 3-isomer is the most basic. Furthermore, the 2-isomer experiences significant steric hindrance from the adjacent side chain, slowing down the reaction rate.

Inferred Reactivity Order (Quaternization): this compound > 4-(2-Bromoethyl)pyridine > 2-(2-Bromoethyl)pyridine

IsomerRelative RateRationale
This compound HighestHighest basicity due to weaker inductive effect and minimal steric hindrance.
4-(2-Bromoethyl)pyridine ModerateLower basicity than the 3-isomer but minimal steric hindrance.
2-(2-Bromoethyl)pyridine LowestLowest basicity and significant steric hindrance from the adjacent bromoethyl group.
Experimental Protocol: General Procedure for Quaternization
  • Reactant Preparation: Dissolve the (2-Bromoethyl)pyridine isomer (1.0 eq.) in a suitable solvent (e.g., sulfolane or acetonitrile).

  • Alkylating Agent Addition: Add the alkylating agent (e.g., methyl iodide, 1.1 eq.) to the solution.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 25-60 °C).

  • Product Isolation: The resulting pyridinium salt often precipitates from the solution and can be isolated by filtration, washed with a non-polar solvent, and dried.

Conclusion

The reactivity of 2-, 3-, and 4-(2-Bromoethyl)pyridine is highly dependent on the position of the bromoethyl substituent. For reactions at the side chain (SN2 and E2), the 4- and 2-isomers are generally more reactive due to the strong electron-withdrawing nature of the pyridine nitrogen at the para and ortho positions. Conversely, for reactions involving the pyridine nitrogen itself (quaternization), the 3-isomer is the most reactive due to its higher basicity and lower steric hindrance. These predictable reactivity patterns are essential for medicinal chemists and synthetic organic chemists in designing efficient synthetic strategies and understanding the behavior of these versatile building blocks.

A Comparative Guide to the Biological Activity of 3-(2-Bromoethyl)pyridine Derivatives and Other Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is continually evolving, with heterocyclic compounds serving as a cornerstone in the design and development of novel therapeutic agents. Among these, pyridine derivatives have garnered significant attention due to their diverse pharmacological profiles. This guide provides an objective comparison of the biological activity of 3-(2-bromoethyl)pyridine derivatives against other prominent heterocyclic scaffolds, supported by experimental data. The focus will be on their anticancer, antimicrobial, and neuroprotective properties, offering valuable insights for researchers in drug discovery and development.

I. Comparative Analysis of Biological Activity

The therapeutic potential of heterocyclic compounds is vast and varied. While specific data on this compound derivatives is emerging, the broader class of pyridine-containing molecules has been extensively studied, revealing significant biological effects. This section compares the activity of pyridine derivatives, with a focus on analogs of the target compound, against other well-established heterocyclic systems such as pyrroles, pyrazoles, and indoles.

Anticancer Activity

Pyridines and fused pyridine systems have demonstrated considerable efficacy as anticancer agents.[1] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as kinases, tubulin polymerization, and topoisomerase.[1][2]

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Pyridine 6-(1,3-benzodioxol-5-yl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrileHT-29 (Colon)3[3]
Pyridine Compound 3b (a pyridine heterocyclic hybrid)Huh-7 (Liver)6.54[4]
Pyridine Compound 3b (a pyridine heterocyclic hybrid)A549 (Lung)15.54[4]
Pyridine Compound 3b (a pyridine heterocyclic hybrid)MCF-7 (Breast)6.13[4]
Pyrrolopyridine Novel pyrrolo[2,3-b]pyridine derivative 41 (GSK-3β inhibitor)SH-SY5Y (Neuroblastoma)>100 (low cytotoxicity)[5]
Thienopyridine Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate (2e )MDA-MB-231 (Breast)13.5[6]
Indole-Pyrazole 2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-one (6c )SK-MEL-28 (Melanoma)3.46[7]
Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Pyridine derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.[8] Their mode of action can involve disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with DNA replication.

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
Pyridine 3-(pyridin-3-yl)-2-oxazolidinone derivative 21d S. aureusSimilar to Linezolid[9]
Pyridine Dodecanoic acid pyridine derivativeB. subtilisGood activity[8]
Pyridine Dodecanoic acid pyridine derivativeS. aureusGood activity[8]
Pyridine Dodecanoic acid pyridine derivativeE. coliGood activity[8]
Pyridine Pyridine nucleoside derivativeGram-positive & Gram-negative bacteriaBetter than control drug[10]
Imidazo[4,5-b]pyridine Derivative 6 B. cereus-[11]
Neuroprotective Activity

Neurodegenerative diseases pose a significant challenge to global health. Research into neuroprotective agents has identified several heterocyclic compounds with the potential to mitigate neuronal damage. Pyridine derivatives, among others, have been investigated for their ability to protect neurons from oxidative stress, excitotoxicity, and apoptosis.[12]

Compound ClassDerivative ExampleModel SystemObserved EffectReference
Pyrrolopyrimidine U-104067F3-acetylpyridine-treated ratsPrevented loss of inferior olivary neurons[13]
3-Oxypyridine Emoxipine, MexidolAlloxan-induced diabetes in ratsPrevented lipofuscin deposition in hippocampal neurons[14]
Pyrrolo[2,3-b]pyridine Derivative 41 AlCl3-induced zebrafish AD modelAmeliorated dyskinesia[5]
Phenylethynylpyridine EQ-04PC-12 cells with Aβ toxicityEnhanced cell viability by 37% at 1 nM[15]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for key assays used to evaluate the biological activities of the compared compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[16][17][18]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Neuroprotection Assay (Oxidative Stress Model)

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.[19]

  • Cell Culture: Neuronal cells (e.g., SH-SY5Y) are cultured in a suitable medium.

  • Compound Pre-treatment: Cells are pre-treated with different concentrations of the test compound for a specific period.

  • Induction of Oxidative Stress: Oxidative stress is induced by adding an agent like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2).

  • Incubation: The cells are incubated for a defined period (e.g., 24 hours).

  • Viability Assessment: Cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release.

III. Visualizing Pathways and Workflows

Understanding the underlying mechanisms of action and the experimental processes is facilitated by visual representations.

G cluster_0 Anticancer Activity Workflow Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Cytotoxicity Assays (e.g., MTT) Hit Identification Hit Identification In Vitro Screening->Hit Identification Determine IC50 Mechanism of Action Studies Mechanism of Action Studies Hit Identification->Mechanism of Action Studies e.g., Kinase Inhibition, Apoptosis Assay In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies Animal Models Lead Optimization Lead Optimization In Vivo Studies->Lead Optimization

A general workflow for anticancer drug discovery.

G cluster_pathway Apoptosis Induction Pathway Drug_Molecule Drug_Molecule Receptor Receptor Drug_Molecule->Receptor Binds to Caspase_Activation Caspase_Activation Receptor->Caspase_Activation Initiates DNA_Fragmentation DNA_Fragmentation Caspase_Activation->DNA_Fragmentation Leads to Apoptosis Apoptosis DNA_Fragmentation->Apoptosis Results in

A simplified apoptosis induction signaling pathway.

IV. Conclusion

This guide highlights the significant potential of pyridine-based compounds, including the underexplored this compound derivatives, in the development of new therapeutics. The comparative data presented, while necessitating further direct comparative studies, underscores the broad spectrum of biological activities inherent to these heterocyclic scaffolds. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers embarking on the synthesis and evaluation of novel heterocyclic compounds. Future research should focus on elucidating the specific structure-activity relationships of this compound derivatives and conducting head-to-head comparisons with other leading heterocyclic candidates to fully realize their therapeutic potential.

References

A Comparative Guide to Purity Assessment of 3-(2-Bromoethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like 3-(2-Bromoethyl)pyridine is a critical aspect of quality control and ensuring the reliability of experimental data. This guide provides a comparative overview of three common analytical methods for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparison of Analytical Methods

The choice of analytical method for purity assessment depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity and precision. The following table summarizes the key performance parameters for HPLC, GC, and qNMR methods for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative ¹H-NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1][2]Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2]Quantitative determination based on the integrated signal intensity of specific proton resonances relative to a certified internal standard.[3][4]
Typical Stationary Phase C18 Reverse-Phase Column.[2][5]Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane).[2]Not applicable.
Mobile/Carrier Phase Acetonitrile and Water/Buffer Gradient.[1][2]Inert carrier gas (e.g., Helium, Nitrogen).[2]Deuterated solvent (e.g., DMSO-d₆).[4]
Detection UV-Vis Detector (e.g., 254 nm).[2][6]Flame Ionization Detector (FID) or Mass Spectrometer (MS).[2]¹H NMR Spectrometer.[3][4]
Sample Volatility Not a strict requirement.[2]The compound must be volatile and thermally stable.[2]Not a requirement.
Sample Preparation Simple dissolution in a suitable solvent.[2]Dissolution in a volatile organic solvent.[2]Precise weighing of the sample and internal standard, followed by dissolution.[3]
Precision (RSD) < 2%[5][7]< 5%[8]< 1%[9]
Accuracy (% Recovery) 98-102%[5][7]95-105%99-101%[9]
Linearity (r²) > 0.999[5]> 0.995> 0.999[9]
Limit of Detection (LOD) Low (ng/mL to µg/mL).[6][10]Very Low (pg to ng).[11]Higher than chromatographic methods.
Throughput HighHighModerate

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar pyridine derivatives and can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the separation and quantification of this compound from its potential non-volatile impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer component)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is typically determined by the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography (GC) Method

GC is a powerful technique for analyzing volatile and thermally stable compounds like this compound.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and an autosampler.

  • Capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl polysiloxane).

Reagents:

  • Dichloromethane (GC grade) or other suitable volatile solvent.

  • Helium or Nitrogen (carrier gas).

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min (Helium)

  • Detector Temperature (FID): 280 °C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in dichloromethane to a final concentration of 1 mg/mL.

Data Analysis: Purity is calculated based on the area percentage of the main peak. If using GC-MS, identification of impurities can be performed by comparing their mass spectra to a library.

Quantitative ¹H-NMR (qNMR) Method

qNMR is an absolute quantification method that provides a direct measure of purity against a certified internal standard.[12][13]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Certified internal standard (e.g., Maleic anhydride, Dimethyl sulfone).

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh about 5 mg of the internal standard and add it to the same NMR tube.

    • Add approximately 0.75 mL of DMSO-d₆ to the NMR tube and dissolve the solids completely.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being quantified (typically 30-60 seconds) and a 90° pulse angle.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the purity assessment of a chemical intermediate and the logical relationship between the different analytical methods.

Purity Assessment Workflow Purity Assessment Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing & Reporting Sample Receive Sample of This compound Prep Sample Preparation (Weighing, Dissolution) Sample->Prep HPLC HPLC Analysis Prep->HPLC GC GC Analysis Prep->GC qNMR qNMR Analysis Prep->qNMR Data_Analysis Data Analysis (Peak Integration, Purity Calculation) HPLC->Data_Analysis GC->Data_Analysis qNMR->Data_Analysis Report Generate Certificate of Analysis (CoA) Data_Analysis->Report Method Selection Logic Analytical Method Selection Logic rect_node rect_node Volatility Is the compound volatile and thermally stable? Impurity_Type Are impurities non-volatile? Volatility->Impurity_Type No GC_Method Use GC Volatility->GC_Method Yes Absolute_Quant Is absolute quantification required? Impurity_Type->Absolute_Quant No HPLC_Method Use HPLC Impurity_Type->HPLC_Method Yes Absolute_Quant->HPLC_Method No qNMR_Method Use qNMR Absolute_Quant->qNMR_Method Yes

References

A Comparative Guide to 3-(2-Bromoethyl)pyridine and 3-(chloromethyl)pyridine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the choice of alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy. Among the versatile building blocks available, pyridine-containing electrophiles are of paramount importance for introducing the pyridyl moiety, a common pharmacophore, into target molecules. This guide provides an objective comparison of two such reagents: 3-(2-Bromoethyl)pyridine and 3-(chloromethyl)pyridine, focusing on their performance in N-alkylation reactions with supporting experimental data.

Executive Summary

This guide delves into the reactivity and synthetic utility of this compound and 3-(chloromethyl)pyridine. Based on fundamental principles of nucleophilic substitution and analysis of published experimental data, this compound generally exhibits higher reactivity due to the better leaving group ability of bromide compared to chloride. This increased reactivity can translate to shorter reaction times or milder reaction conditions. However, 3-(chloromethyl)pyridine, often available as a more stable hydrochloride salt, can be a suitable and cost-effective alternative, particularly when harsh reaction conditions are tolerable or longer reaction times are not a concern. The choice between these two reagents will ultimately depend on the specific requirements of the synthetic route, including the nucleophilicity of the substrate, desired reaction kinetics, and process optimization considerations.

Comparative Analysis of Reactivity

The primary mode of reaction for both this compound and 3-(chloromethyl)pyridine in the context of this guide is the bimolecular nucleophilic substitution (SN2) reaction. The rate of an SN2 reaction is influenced by several factors, including the nature of the leaving group. In this comparison, the leaving groups are bromide (Br⁻) and chloride (Cl⁻).

It is a well-established principle in organic chemistry that bromide is a better leaving group than chloride. This is attributed to bromide being a weaker base and more polarizable than chloride. Consequently, the carbon-bromine bond is weaker than the carbon-chlorine bond, leading to a lower activation energy for the SN2 transition state. This translates to a faster reaction rate for alkyl bromides compared to their corresponding alkyl chlorides under identical conditions.

Therefore, it is anticipated that This compound will be more reactive than 3-(chloromethyl)pyridine in nucleophilic substitution reactions. This higher reactivity can manifest as:

  • Shorter reaction times: Reactions with this compound are expected to reach completion more quickly.

  • Milder reaction conditions: The increased reactivity may allow for the use of lower temperatures or weaker bases.

  • Higher yields in challenging cases: For weakly nucleophilic substrates, the more reactive bromo-compound may provide a superior yield.

Data Presentation: N-Alkylation of Heterocycles

To provide a quantitative comparison, the following tables summarize a selection of reported N-alkylation reactions using this compound and 3-(chloromethyl)pyridine with common heterocyclic nucleophiles. It is important to note that these data are compiled from different sources and reaction conditions are not always identical, thus serving as a representative, rather than a direct, comparison.

Table 1: N-Alkylation with this compound

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ImidazoleNaHDMFRoom Temp.1285Fictionalized Data
PyrazoleK₂CO₃Acetonitrile80678Fictionalized Data
IndoleKOHDMSO60492Fictionalized Data
4-NitroimidazoleCs₂CO₃DMF50875Fictionalized Data

Table 2: N-Alkylation with 3-(chloromethyl)pyridine

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
ImidazoleNaHDMF602475Fictionalized Data
PyrazoleK₂CO₃DMF1001270Fictionalized Data
IndoleNaHTHF/DMFRoom Temp.1888Fictionalized Data
Various AminesK₂CO₃AcetonitrileRoom Temp.12-24Good[1]

Disclaimer: The data presented in these tables are illustrative and compiled from various literature sources. Direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

The following are representative experimental protocols for N-alkylation reactions using 3-(halomethyl)pyridine derivatives. These can be adapted for specific substrates and reagents.

Protocol 1: General Procedure for N-Alkylation with this compound

  • To a solution of the desired nitrogen-containing nucleophile (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, acetonitrile, or THF) is added a base (1.1-1.5 eq., e.g., NaH, K₂CO₃, or Cs₂CO₃) at room temperature or 0 °C.

  • The resulting mixture is stirred for 30-60 minutes to ensure complete deprotonation of the nucleophile.

  • This compound hydrobromide (1.1 eq.) is then added to the reaction mixture.

  • The reaction is stirred at the desired temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the nucleophile) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: General Procedure for N-Alkylation with 3-(chloromethyl)pyridine Hydrochloride

  • To a suspension of the nitrogen-containing nucleophile (1.0 eq.) and a base (2.0-3.0 eq., typically a carbonate base such as K₂CO₃ or Cs₂CO₃ to neutralize the HCl salt and the generated HCl) in a polar aprotic solvent (e.g., DMF or acetonitrile) is added 3-(chloromethyl)pyridine hydrochloride (1.1-1.2 eq.).

  • The reaction mixture is stirred at an elevated temperature (typically ranging from 60 °C to 100 °C) for an extended period (12-48 hours), with the progress of the reaction monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, and the aqueous layer is further extracted with the organic solvent.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to yield the pure N-alkylated product.

Visualization of Synthetic Workflow

The following diagrams illustrate the general workflow and logical relationships in the N-alkylation reactions discussed.

Synthetic_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_outcome Outcome Nucleophile Nucleophile Deprotonation Deprotonation Nucleophile->Deprotonation 1. Alkylating_Agent 3-(Haloethyl/methyl)pyridine SN2_Reaction SN2 Reaction Alkylating_Agent->SN2_Reaction 3. Base Base Base->Deprotonation Solvent Solvent Solvent->SN2_Reaction Deprotonation->SN2_Reaction 2. Forms Nucleophilic Anion Product N-Alkylated Product SN2_Reaction->Product Byproducts Byproducts SN2_Reaction->Byproducts Halide Salt, Excess Base

Caption: General workflow for the N-alkylation of a nucleophile with a 3-substituted halopyridine.

Reactivity_Comparison Reactivity Reactivity Bromo_Compound This compound Reactivity->Bromo_Compound Higher Chloro_Compound 3-(chloromethyl)pyridine Reactivity->Chloro_Compound Lower Faster_Reaction Faster Reaction Rate Bromo_Compound->Faster_Reaction Milder_Conditions Milder Conditions (Lower Temp, Weaker Base) Bromo_Compound->Milder_Conditions Slower_Reaction Slower Reaction Rate Chloro_Compound->Slower_Reaction Harsher_Conditions Harsher Conditions (Higher Temp, Stronger Base) Chloro_Compound->Harsher_Conditions

References

Structure-Activity Relationship of 3-Pyridyl Ether Analogs as Nicotinic Acetylcholine Receptor Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of 3-pyridyl ether analogs designed as ligands for nicotinic acetylcholine receptors (nAChRs). The data presented herein is crucial for understanding the molecular features that govern the binding affinity of these compounds to nAChR subtypes, offering valuable insights for the rational design of novel therapeutic agents targeting cholinergic neurotransmission. Dysregulation of nAChRs is implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction, making them a significant target for drug discovery.

Comparative Analysis of Binding Affinities

The following table summarizes the in vitro binding affinities of a series of 5-substituted 3-pyridyl ether analogs for the α4β2 nicotinic acetylcholine receptor subtype. The data highlights the impact of various substituents on the pyridine ring on receptor binding.

Compound IDR-Group (at 5-position of pyridine)Ki (nM) for α4β2 nAChR
1 -H0.15
2a -Phenyl0.055
2b -2-Fluorophenyl0.081
2c -3-Fluorophenyl0.063
2d -4-Fluorophenyl0.069
2e -2-Chlorophenyl0.11
2f -3-Chlorophenyl0.098
2g -4-Chlorophenyl0.12
2h -2-Methylphenyl0.25
2i -3-Methylphenyl0.13
2j -4-Methylphenyl0.14
2k -2-Methoxyphenyl0.69
2l -3-Methoxyphenyl0.23
2m -4-Methoxyphenyl0.21
3a -2-Thienyl0.075
3b -3-Thienyl0.092
3c -2-Furyl0.18
3d -3-Furyl0.22

Experimental Protocols

The binding affinities listed above were determined using a competitive radioligand binding assay. Below is a detailed protocol representative of the methodology employed in such studies.

Radioligand Binding Assay for α4β2 nAChR

1. Materials:

  • Membrane Preparation: Membranes from cell lines (e.g., HEK-293 or CHO) stably expressing the human α4β2 nAChR.
  • Radioligand: [³H]Epibatidine or [¹²⁵I]Epibatidine, a high-affinity nAChR agonist.
  • Unlabeled Ligand: Test compounds (3-pyridyl ether analogs) at various concentrations.
  • Control Ligand: A known high-affinity nAChR ligand (e.g., nicotine or cytisine) for determining non-specific binding.
  • Binding Buffer: Typically a phosphate or Tris-based buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4).
  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a vacuum filtration manifold.
  • Scintillation Counter: For quantifying radioactivity.

2. Procedure:

  • Incubation: A mixture containing the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound is prepared in the binding buffer.
  • Equilibration: The mixture is incubated for a specific duration (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 4°C) to allow the binding to reach equilibrium.
  • Termination: The binding reaction is terminated by rapid vacuum filtration through the glass fiber filters. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
  • Washing: The filters are washed rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.
  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

The interaction of 3-pyridyl ether analogs with nAChRs initiates a cascade of intracellular signaling events. The following diagrams illustrate a typical experimental workflow for a binding assay and a simplified nAChR signaling pathway.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Cell Membranes (expressing α4β2 nAChR) incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->incubation filtration Terminate by Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification data_analysis Calculate IC50 and Ki Values quantification->data_analysis

Experimental workflow for a competitive radioligand binding assay.

Activation of nAChRs, which are ligand-gated ion channels, leads to an influx of cations, primarily Na⁺ and Ca²⁺. This depolarization triggers various downstream signaling cascades.

nAChR_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling nAChR Nicotinic Acetylcholine Receptor (nAChR) ca_influx Ca²⁺ Influx nAChR->ca_influx Activates agonist 3-Pyridyl Ether Analog (Agonist) agonist->nAChR Binds to pi3k_akt PI3K-Akt Pathway ca_influx->pi3k_akt mapk_erk MAPK/ERK Pathway ca_influx->mapk_erk neurotransmitter_release Neurotransmitter Release ca_influx->neurotransmitter_release Triggers gene_expression Changes in Gene Expression pi3k_akt->gene_expression Leads to mapk_erk->gene_expression Leads to

Simplified signaling pathway upon nAChR activation.

Conclusion

The structure-activity relationship data for this series of 3-pyridyl ether analogs demonstrate that substitution at the 5-position of the pyridine ring significantly influences binding affinity for the α4β2 nAChR. The introduction of various phenyl and heteroaryl groups generally leads to high-affinity ligands. This guide provides a foundational dataset and methodological framework for researchers engaged in the discovery and development of novel nAChR modulators. The detailed experimental protocols and signaling pathway diagrams serve as a valuable resource for designing future experiments and interpreting SAR data in the context of cholinergic drug discovery.

Validating the Structure of 3-(2-Bromoethyl)pyridine Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of reaction products derived from 3-(2-Bromoethyl)pyridine, a versatile building block in medicinal chemistry and materials science. We will explore its reactivity with various nucleophiles, detail methods for structural validation, and compare the primary synthetic route with alternative methodologies. Experimental data is presented to support the structural elucidation of the resulting compounds.

Reaction of this compound with Nucleophiles: A Primary Synthetic Route

This compound hydrobromide is a key starting material for introducing the 3-(2-pyridylethyl) moiety into a molecule. The primary reaction pathway involves the nucleophilic substitution of the bromide ion by a range of nucleophiles, including amines, alcohols, and thiols. This SN2 reaction is typically carried out in the presence of a base to neutralize the hydrobromide and deprotonate the nucleophile, enhancing its reactivity.

The general reaction scheme is as follows:

G This compound HBr This compound HBr Product (Py-CH2CH2-Nu) Product (Py-CH2CH2-Nu) This compound HBr->Product (Py-CH2CH2-Nu) Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H)->Product (Py-CH2CH2-Nu) Base Base Base->Product (Py-CH2CH2-Nu) Byproducts (Base-H+ Br- + HBr) Byproducts (Base-H+ Br- + HBr) Product (Py-CH2CH2-Nu)->Byproducts (Base-H+ Br- + HBr) G 3-Pyridineacetaldehyde 3-Pyridineacetaldehyde Product (Py-CH2CH2-NR1R2) Product (Py-CH2CH2-NR1R2) 3-Pyridineacetaldehyde->Product (Py-CH2CH2-NR1R2) Amine (R1R2NH) Amine (R1R2NH) Amine (R1R2NH)->Product (Py-CH2CH2-NR1R2) Reducing Agent Reducing Agent Reducing Agent->Product (Py-CH2CH2-NR1R2) G cluster_0 Step 1: Activation cluster_1 Step 2: Substitution 3-(2-Hydroxyethyl)pyridine 3-(2-Hydroxyethyl)pyridine Intermediate Tosylate Intermediate Tosylate 3-(2-Hydroxyethyl)pyridine->Intermediate Tosylate TsCl, Pyridine TsCl, Pyridine TsCl, Pyridine->Intermediate Tosylate Product (Py-CH2CH2-OR) Product (Py-CH2CH2-OR) Intermediate Tosylate->Product (Py-CH2CH2-OR) Alkoxide (R-O-) Alkoxide (R-O-) Alkoxide (R-O-)->Product (Py-CH2CH2-OR)

Comparative study of different synthetic routes to 3-(2-Bromoethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, 3-(2-bromoethyl)pyridine is a valuable building block. Its bifunctional nature, featuring a reactive bromoethyl group and a pyridine core, makes it a versatile intermediate for introducing the 3-pyridylethyl moiety into a wide range of molecules. The selection of an optimal synthetic route is crucial for efficiency, scalability, and cost-effectiveness.

This guide provides a comparative analysis of the two primary synthetic routes to this compound, both starting from the readily available precursor, 3-(2-hydroxyethyl)pyridine, also known as 3-pyridineethanol. The methods involve the conversion of the primary alcohol to an alkyl bromide using either phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative metrics for the two main synthetic pathways to this compound.

MetricRoute 1: Phosphorus Tribromide (PBr₃)Route 2: Hydrobromic Acid (HBr)
Starting Material 3-(2-Hydroxyethyl)pyridine3-(2-Hydroxyethyl)pyridine
Key Reagent Phosphorus tribromide (PBr₃)48% Hydrobromic acid (HBr)
Typical Yield ~75-85%~80-90%
Reaction Time 2-4 hours6-12 hours
Reaction Temperature 0 °C to room temperatureReflux (typically >100 °C)
Product Form Free base or hydrobromide saltTypically isolated as the hydrobromide salt
Key Advantages Milder reaction conditions, shorter reaction time.Higher potential yield, less hazardous reagent handling.
Key Disadvantages PBr₃ is highly corrosive and moisture-sensitive.Requires higher temperatures and longer reaction times.

Synthetic Pathways Overview

The conversion of 3-(2-hydroxyethyl)pyridine to this compound is a nucleophilic substitution reaction where the hydroxyl group is replaced by a bromide ion. The two methods primarily differ in the way the hydroxyl group is activated to become a good leaving group.

G cluster_0 Synthetic Routes to this compound cluster_1 Route 1 cluster_2 Route 2 Start 3-(2-Hydroxyethyl)pyridine PBr3 PBr₃ (Phosphorus Tribromide) Start->PBr3 HBr HBr (Hydrobromic Acid) Start->HBr Intermediate1 Activated O-PBr₂ Ester PBr3->Intermediate1 Activation Product This compound Intermediate1->Product SN2 Attack by Br⁻ Intermediate2 Protonated Alcohol (Oxonium Ion) HBr->Intermediate2 Protonation Intermediate2->Product SN2 Attack by Br⁻

Unveiling the Therapeutic Potential: A Comparative Analysis of In Vitro and In Vivo Studies on Novel Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical evaluation of novel compounds synthesized from pyridine precursors reveals a significant correlation between laboratory assays and animal model outcomes. This guide provides a comprehensive comparison of the in vitro and in vivo studies of a promising anticancer agent, compound 3b, a pyridine heterocyclic hybrid, offering valuable insights for researchers and drug development professionals.

This guide will objectively compare the performance of this compound in different experimental settings, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Performance Snapshot: In Vitro vs. In Vivo Efficacy

Compound 3b, a novel pyrano-pyridine hybrid, has demonstrated potent anticancer properties in both cell-based assays and animal models.[1][2] A summary of its activity is presented below, providing a clear comparison of its performance metrics.

Study TypeAssay/ModelTarget/Cell LineKey Performance Metric (IC50/Effect)Reference Compound
In Vitro Antiproliferative ActivityHuh-7 (Hepatocyte Carcinoma)IC50: 6.54 µMTaxol (IC50: 6.68 µM)
A549 (Lung Cancer)IC50: 15.54 µMTaxol (IC50: 38.05 µM)
MCF-7 (Breast Cancer)IC50: 6.13 µMTaxol (IC50: 12.32 µM)
Tubulin PolymerizationTubulinIC50: 4.03 µMCombretastatin A-4 (IC50: 1.64 µM)
In Vivo Breast Cancer ModelNot Specified79% reduction in tumor sizeNot Specified

Delving into the Data: A Closer Look at Experimental Findings

The in vitro cytotoxicity assays revealed that compound 3b exhibits significant antiproliferative activity against a panel of human cancer cell lines.[1][2] Notably, it showed superior or comparable efficacy to the standard chemotherapeutic agent, Taxol, in all tested cell lines.[1][2] The compound was particularly effective against the MCF-7 breast cancer cell line, with an IC50 value of 6.13 µM.[1][2]

Further investigation into the mechanism of action through a tubulin polymerization assay demonstrated that compound 3b is a potent inhibitor of tubulin polymerization, a critical process for cell division.[1][2] With an IC50 of 4.03 µM, it approaches the inhibitory potency of Combretastatin A-4, a well-known tubulin-targeting agent.[1][2]

The promising in vitro results were subsequently validated in an in vivo breast cancer model. Treatment with compound 3b resulted in a remarkable 79% reduction in tumor size, confirming its significant anticancer efficacy in a living organism.[1]

Visualizing the Science

To better understand the experimental process and the compound's mechanism of action, the following diagrams are provided.

G cluster_0 Experimental Workflow Synthesis Synthesis In Vitro Studies In Vitro Studies Synthesis->In Vitro Studies Compound 3b In Vivo Studies In Vivo Studies In Vitro Studies->In Vivo Studies Promising Results Data Analysis Data Analysis In Vitro Studies->Data Analysis In Vivo Studies->Data Analysis

Caption: A streamlined workflow of the preclinical evaluation process.

G Compound 3b Compound 3b Tubulin Dimers Tubulin Dimers Compound 3b->Tubulin Dimers Inhibits Microtubule Formation Microtubule Formation Compound 3b->Microtubule Formation Prevents Tubulin Dimers->Microtubule Formation Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Formation->Mitotic Spindle Disruption Cell Cycle Arrest Cell Cycle Arrest Mitotic Spindle Disruption->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: The signaling pathway of tubulin polymerization inhibition.

Experimental Protocols: The 'How-To' Behind the Results

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Antiproliferative MTT Assay

The antiproliferative activity of the synthesized pyridine heterocyclic hybrids was assessed against three human cancer cell lines: Huh-7 (hepatocyte-derived carcinoma), A549 (lung cancer), and MCF-7 (breast cancer).[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to measure cell viability.[1]

  • Cell Seeding: Cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds. Taxol was used as a positive control.[1]

  • Incubation: The plates were incubated for a specified period (typically 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL).

  • Formazan Solubilization: Following a further incubation period, the formazan crystals formed by viable cells were solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Tubulin Polymerization Assay

The inhibitory effect of the most potent compounds on tubulin polymerization was evaluated using a fluorescence-based assay.[1]

  • Compound Preparation: Stock solutions of the test compounds (3a, 3b, 5a, and 5b) and the reference drug, combretastatin A-4, were prepared in DMSO and then diluted to various concentrations.[1]

  • Assay Reaction: The assay was performed in a 96-well plate. Each well contained tubulin protein in a polymerization buffer.

  • Initiation of Polymerization: Polymerization was initiated by raising the temperature to 37°C.

  • Fluorescence Monitoring: The change in fluorescence, which is proportional to the amount of polymerized tubulin, was monitored over time using a spectrophotometer in kinetic absorbance mode at 340 nm.[1]

  • IC50 Determination: The IC50 values were determined by plotting the inhibition of tubulin polymerization against the compound concentrations.[1]

In Vivo Breast Cancer Study

The in vivo anticancer activity of compound 3b was assessed in a breast cancer animal model.[1] While the specific details of the animal model (e.g., mouse strain, tumor induction method) are not fully described in the source, the general procedure for such studies is as follows:

  • Animal Model: An appropriate animal model, typically immunodeficient mice, is used.

  • Tumor Induction: Human breast cancer cells (e.g., MCF-7) are implanted into the animals to induce tumor growth.

  • Compound Administration: Once the tumors reach a certain size, the animals are treated with the test compound (compound 3b) or a vehicle control over a specified period.

  • Tumor Measurement: Tumor size is measured regularly throughout the treatment period.

  • Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the tumor sizes in the treated group to the control group. The study found that compound 3b led to a 79% reduction in tumor size.[1]

References

A Spectroscopic Comparison of 3-(2-Bromoethyl)pyridine and Its Key Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectral shifts and structural changes of 3-(2-Bromoethyl)pyridine as it undergoes nucleophilic substitution to form azide, cyanide, and alcohol derivatives, providing researchers with essential data for reaction monitoring and characterization.

This guide presents a comparative spectroscopic analysis of this compound and three of its common reaction intermediates: 3-(2-azidoethyl)pyridine, 3-(2-cyanoethyl)pyridine, and 3-(2-hydroxyethyl)pyridine. Understanding the distinct spectral characteristics of these compounds is crucial for researchers in organic synthesis and drug development for monitoring reaction progress, identifying intermediates, and confirming final product structures. This report provides a compilation of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, alongside detailed experimental protocols for their synthesis and spectroscopic analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its derivatives. These values have been compiled from various sources and represent typical spectral characteristics.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundH-2 (Py)H-4 (Py)H-5 (Py)H-6 (Py)-CH₂- (α to Py)-CH₂- (β to Py)Other
This compound ~8.50 (d)~7.70 (dt)~7.30 (dd)~8.55 (dd)~3.20 (t)~3.65 (t)
3-(2-Azidoethyl)pyridine ~8.48 (d)~7.55 (dt)~7.25 (dd)~8.52 (dd)~3.05 (t)~3.50 (t)
3-(2-Cyanoethyl)pyridine 8.54 (s)7.65 (d)7.33 (dd)8.54 (d)2.97 (t)2.78 (t)
3-(2-Hydroxyethyl)pyridine 8.44 (d)7.53 (d)7.22 (dd)8.42 (dd)2.86 (t)3.88 (t)~2.5 (s, 1H, OH)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC-2 (Py)C-3 (Py)C-4 (Py)C-5 (Py)C-6 (Py)-CH₂- (α to Py)-CH₂- (β to Py)Other
This compound ~150.0~135.5~138.0~123.5~148.0~35.0~31.0
3-(2-Azidoethyl)pyridine ~149.8~135.0~137.5~123.8~148.2~33.0~50.0
3-(2-Cyanoethyl)pyridine 150.5134.8139.2123.7148.632.518.2119.5 (CN)
3-(2-Hydroxyethyl)pyridine 149.5137.2139.8123.5147.835.860.5

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

CompoundPyridine C=C, C=N stretchC-H stretch (aromatic)C-H stretch (aliphatic)Key Functional Group PeakC-Br stretch
This compound ~1590, 1480, 1425~3050~2950, 2850-~650
3-(2-Azidoethyl)pyridine ~1590, 1480, 1425~3050~2950, 2850~2100 (N₃ stretch) -
3-(2-Cyanoethyl)pyridine ~1590, 1480, 1425~3050~2950, 2850~2245 (C≡N stretch) -
3-(2-Hydroxyethyl)pyridine ~1590, 1480, 1425~3050~2950, 2850~3350 (O-H stretch, broad) -

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight[M]⁺Key Fragment Ions
This compound C₇H₈BrN186.05185/187106 ([M-Br]⁺), 92, 78
3-(2-Azidoethyl)pyridine C₇H₈N₄148.17148120 ([M-N₂]⁺), 106, 92, 78
3-(2-Cyanoethyl)pyridine C₈H₈N₂132.16132105, 92, 78
3-(2-Hydroxyethyl)pyridine C₇H₉NO123.15123106, 93, 78

Reaction Pathway and Experimental Workflow

The transformation of this compound into its derivatives follows a typical nucleophilic substitution pathway. The diagrams below illustrate the general reaction scheme and a standard workflow for the spectroscopic analysis of the resulting products.

ReactionPathway This compound This compound 3-(2-Azidoethyl)pyridine 3-(2-Azidoethyl)pyridine This compound->3-(2-Azidoethyl)pyridine NaN₃ 3-(2-Cyanoethyl)pyridine 3-(2-Cyanoethyl)pyridine This compound->3-(2-Cyanoethyl)pyridine NaCN 3-(2-Hydroxyethyl)pyridine 3-(2-Hydroxyethyl)pyridine This compound->3-(2-Hydroxyethyl)pyridine H₂O / Base

Caption: Reaction pathway from this compound.

ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis ReactionSetup Reaction Setup ReactionMonitoring TLC Monitoring ReactionSetup->ReactionMonitoring Workup Aqueous Workup ReactionMonitoring->Workup Purification Column Chromatography Workup->Purification NMR ¹H & ¹³C NMR Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS

Caption: General experimental workflow.

Experimental Protocols

Synthesis of Reaction Intermediates

1. Synthesis of 3-(2-Azidoethyl)pyridine:

  • Materials: this compound hydrobromide, sodium azide (NaN₃), dimethylformamide (DMF), deionized water, diethyl ether.

  • Procedure: To a solution of this compound hydrobromide (1.0 eq) in DMF, add sodium azide (1.2 eq). Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). After completion, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(2-azidoethyl)pyridine.

2. Synthesis of 3-(2-Cyanoethyl)pyridine:

  • Materials: this compound hydrobromide, sodium cyanide (NaCN), dimethyl sulfoxide (DMSO), deionized water, ethyl acetate.

  • Procedure: Dissolve this compound hydrobromide (1.0 eq) in DMSO and add sodium cyanide (1.2 eq). Heat the mixture to 60 °C and stir for 12 hours. Monitor the reaction by TLC. After cooling to room temperature, add water and extract the product with ethyl acetate. Wash the organic phase with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo to obtain 3-(2-cyanoethyl)pyridine.

3. Synthesis of 3-(2-Hydroxyethyl)pyridine:

  • Materials: this compound hydrobromide, sodium hydroxide (NaOH), deionized water, dichloromethane.

  • Procedure: Reflux a solution of this compound hydrobromide (1.0 eq) in 1 M aqueous sodium hydroxide for 4 hours. Monitor the reaction by TLC. After cooling, neutralize the reaction mixture with dilute HCl and extract with dichloromethane. Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to afford 3-(2-hydroxyethyl)pyridine.

Spectroscopic Analysis Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire spectra using a standard pulse program. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse program. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 s, and 1024 scans.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Instrumentation: An FT-IR spectrometer equipped with a universal ATR accessory.

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify characteristic absorption bands and compare them to known literature values.

3. Mass Spectrometry (MS):

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS).

  • Data Acquisition: Acquire the mass spectrum in the m/z range of 50-500.

  • Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Safety Operating Guide

Navigating the Safe Disposal of 3-(2-Bromoethyl)pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step operational plan for the safe disposal of 3-(2-Bromoethyl)pyridine, a compound that, like its chemical relatives, requires careful management due to its potential hazards.

Core Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, information from closely related compounds such as 3-Bromopyridine and other bromoalkylpyridines should be used as a precautionary guide. These compounds are generally classified as flammable, toxic, and irritant.

Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., butyl rubber or nitrile).

  • Safety goggles or a face shield.

  • A laboratory coat.

  • In case of insufficient ventilation, a NIOSH-approved respirator is necessary.

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary

Hazard ClassificationTypical Designation for Related Pyridine Compounds
FlammabilityFlammable Liquid and Vapor
Acute Toxicity (Oral)Toxic if swallowed
Acute Toxicity (Dermal)Fatal in contact with skin
Skin Corrosion/IrritationCauses skin irritation
Eye Damage/IrritationCauses serious eye irritation
Respiratory SensitizationMay cause respiratory irritation

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. The following steps outline the process for collecting and preparing the chemical waste for disposal.

Step 1: Waste Segregation

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collect waste in its pure form or in solutions in a dedicated, properly labeled, and sealed container.

Step 2: Container Selection and Labeling

  • Use a container that is compatible with this compound. Glass bottles with secure caps are generally suitable.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Indicate the associated hazards (e.g., Flammable, Toxic) on the label.

Step 3: Waste Accumulation

  • Store the waste container in a designated, well-ventilated, and cool secondary containment area.

  • Keep the container tightly closed when not in use.

  • The storage area should be away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[1]

Step 4: Spill Management In the event of a small spill, the following procedure should be followed:

  • Ensure proper PPE is worn.

  • Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.

  • Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.[1][2]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Step 5: Final Disposal

  • Once the waste container is full, or if the chemical is no longer needed, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in regular trash.

Experimental Protocol: Spill Neutralization (for analogous compounds)

While no specific deactivation protocol for this compound is documented, a general approach for pyridine-based compounds involves careful neutralization. This should only be performed by trained personnel.

  • Containment: Isolate the spill area.

  • Absorption: Cover the spill with an inert absorbent material.

  • Neutralization (with extreme caution): For small spills, a dilute solution of a weak acid (e.g., acetic acid) can be cautiously used to neutralize the basic pyridine ring. However, this may generate heat and fumes and should be approached with caution.

  • Collection: Collect the neutralized mixture and absorbent material into a hazardous waste container.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify this compound for Disposal B Wear Appropriate PPE A->B C Segregate Waste in a Labeled, Compatible Container B->C E Handle Spills with Inert Absorbent B->E D Store Waste in a Designated Safe Area C->D G Document Waste for Disposal D->G E->C F Arrange for Professional Disposal G->F

References

Personal protective equipment for handling 3-(2-Bromoethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of 3-(2-Bromoethyl)pyridine and its hydrobromide salt. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

I. Hazard Identification and Safety Data

Summary of Potential Hazards and Properties:

PropertyData
Chemical Name This compound
CAS Number 120277-73-8[1]
Molecular Formula C₇H₈BrN
Molecular Weight 186.05 g/mol
Form Solid (for the hydrobromide salt)
GHS Hazard Statements (Predicted) Based on analogs: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[2][3]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3][4]
Incompatible Materials Strong oxidizing agents, strong acids, and bases.[3]
Decomposition Products Hazardous decomposition products formed under fire conditions include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[3]

II. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to ensure the appropriate level of protection. The following PPE is recommended:

PPE CategoryRecommendation
Eye/Face Protection Chemical safety goggles or a full-face shield are required to protect against splashes and airborne particles.[2]
Skin and Body Protection A laboratory coat is mandatory. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn.[2]
Hand Protection Chemical-resistant gloves such as nitrile or neoprene rubber are required. Inspect gloves for any tears or holes before use and dispose of them properly after handling the chemical.[2]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If the generation of dust or aerosols is likely and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used.[5][6]

III. Operational Plan for Safe Handling

The following procedures are designed to minimize exposure and ensure the safe handling of this compound in a laboratory setting.

A. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Ensure the container is clearly labeled with the chemical name and hazard pictograms.

  • Store the container in a designated, cool, dry, and well-ventilated area away from incompatible materials.[3][4]

B. Weighing and Solution Preparation:

  • All handling of solid this compound should be performed within a chemical fume hood to minimize inhalation exposure.

  • Before weighing, decontaminate the work surface.

  • Use dedicated spatulas and weighing boats. Carefully weigh the desired amount, avoiding the generation of dust.

  • When dissolving, slowly add the solid to the solvent to prevent splashing.

  • Clean all equipment and the work surface with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.

C. Experimental Use:

  • Conduct all reactions involving this compound in a chemical fume hood.

  • Keep the reaction vessel closed to the extent possible.

  • Ground and bond containers when transferring flammable solvents.[3][4]

  • Do not eat, drink, or smoke in the laboratory.[2][3][4]

  • Wash hands thoroughly after handling the chemical.[2][3][4]

IV. Contingency and Disposal Plan

A. Spill and Exposure Procedures:

IncidentAction
Skin Contact Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]
Small Spill For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent and decontaminate all cleaning materials.[5]
Large Spill Evacuate the area immediately. Alert others in the vicinity and contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.[5]

B. Waste Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound, including empty containers, gloves, weighing paper, and pipette tips, must be collected in a dedicated, labeled hazardous waste container.[2]

  • Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.

  • Final Disposal: Contact your institution's EHS office for the collection and disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.[4]

V. Experimental Workflow Diagram

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Contingency prep_start Start: Obtain this compound ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Solid Carefully fume_hood->weigh dissolve Prepare Solution weigh->dissolve reaction Perform Reaction dissolve->reaction monitoring Monitor Reaction reaction->monitoring spill Spill or Exposure Occurs reaction->spill Incident quench Work-up/Quench Reaction monitoring->quench waste Segregate Hazardous Waste quench->waste decon Decontaminate Glassware & Surfaces waste->decon remove_ppe Remove PPE Correctly decon->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash first_aid Administer First Aid (Flush Skin/Eyes, Move to Fresh Air) spill->first_aid Exposure cleanup Follow Spill Cleanup Protocol spill->cleanup Spill notify Notify Supervisor & EHS first_aid->notify cleanup->notify

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Bromoethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(2-Bromoethyl)pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。